Product packaging for 1-(2-Furylmethyl)piperazine(Cat. No.:CAS No. 59037-70-6)

1-(2-Furylmethyl)piperazine

Cat. No.: B1269322
CAS No.: 59037-70-6
M. Wt: 166.22 g/mol
InChI Key: GQSSZKRUQKGOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Furylmethyl)piperazine is a chemical compound with the molecular formula C9H14N2O . This structure incorporates a piperazine ring, a key scaffold widely recognized in medicinal and agrochemical research for its ability to improve the pharmacokinetic properties and water solubility of candidate molecules . Piperazine derivatives are extensively utilized as versatile building blocks and linkers in organic synthesis, often serving as a core structure or a "bridge" to connect various pharmacophoric groups, which is a valuable strategy in the design of new active compounds . While the specific biological data for this compound requires further investigation, research on structurally similar nitrofuranyl piperazine compounds has demonstrated significant potential. For instance, certain nitrofuranyl piperazines have shown potent activity against mycobacterial species, including Mycobacterium abscessus , and are investigated as promising antibacterial agents . The piperazine moiety is also a common feature in the development of pesticides, acting as a linker to enhance the activity of antifungal and insecticidal agents . Furthermore, some piperazine derivatives have been studied for their capacity to act as intestinal permeation enhancers, which could aid in the oral delivery of macromolecular drugs . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety regulations and consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O B1269322 1-(2-Furylmethyl)piperazine CAS No. 59037-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h1-2,7,10H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSSZKRUQKGOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354149
Record name 1-(2-furylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59037-70-6
Record name 1-(2-furylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Furylmethyl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Furylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(2-furylmethyl)piperazine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details two principal synthetic routes: reductive amination and nucleophilic substitution. A third, less direct, two-step pathway is also discussed. This guide includes detailed experimental protocols, a summary of physicochemical and spectral data, and logical diagrams of the synthetic workflows.

Introduction

This compound is a disubstituted piperazine derivative incorporating a furan moiety. The piperazine ring is a prevalent scaffold in a multitude of approved drugs due to its ability to modulate physicochemical properties and its versatile binding capabilities. The furan ring, a five-membered aromatic heterocycle, is also a key structural motif in numerous biologically active compounds. The combination of these two pharmacophores in this compound makes it an attractive starting material for the synthesis of novel chemical entities with potential therapeutic applications.

Synthetic Pathways

Two primary and one secondary synthetic strategies are outlined for the preparation of this compound.

Pathway 1: Reductive Amination of Furfural with Piperazine

This is a one-pot reaction that involves the initial formation of an iminium ion intermediate from the condensation of furfural and piperazine, which is then reduced in situ to the desired amine. This method is often favored for its efficiency and atom economy.

  • Materials: Furfural (1.0 eq.), Piperazine (1.2 eq.), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent.

  • Procedure:

    • To a solution of piperazine (1.2 eq.) in anhydrous DCM, add furfural (1.0 eq.) dropwise at 0 °C with stirring.

    • Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

    • Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (1.5 eq.) portion-wise, ensuring the temperature does not exceed 5 °C.

    • Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Pathway 2: Nucleophilic Substitution of 2-(Chloromethyl)furan with Piperazine

This pathway involves the direct N-alkylation of piperazine with a suitable 2-furylmethyl halide, such as 2-(chloromethyl)furan. To favor mono-alkylation, a large excess of piperazine is typically used.

  • Materials: 2-(Chloromethyl)furan (1.0 eq.), Piperazine (5.0 eq.), a weak base such as Potassium Carbonate (K₂CO₃, 2.0 eq.), and a polar aprotic solvent like Acetonitrile (MeCN) or Dimethylformamide (DMF).

  • Procedure:

    • To a solution of a large excess of piperazine (5.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile, add a solution of 2-(chloromethyl)furan (1.0 eq.) in acetonitrile dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in water and extract with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The excess piperazine can be removed by vacuum distillation or by washing the organic layer with dilute acid.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Pathway 3: Reduction of 1-(2-Furoyl)piperazine

This two-step approach first involves the acylation of piperazine with 2-furoyl chloride to form 1-(2-furoyl)piperazine, which is then reduced to the target compound.

  • Step 1: Synthesis of 1-(2-Furoyl)piperazine

    • Materials: Piperazine (2.0 eq.), 2-Furoyl chloride (1.0 eq.), Triethylamine (Et₃N, 1.2 eq.), Dichloromethane (DCM).

    • Procedure: To a solution of piperazine (2.0 eq.) and triethylamine (1.2 eq.) in DCM at 0 °C, add a solution of 2-furoyl chloride (1.0 eq.) in DCM dropwise. Stir the reaction at room temperature for 2-4 hours. Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to give 1-(2-furoyl)piperazine, which can be purified by recrystallization or column chromatography.

  • Step 2: Reduction of 1-(2-Furoyl)piperazine

    • Materials: 1-(2-Furoyl)piperazine (1.0 eq.), Lithium aluminum hydride (LiAlH₄, 2.0 eq.), Tetrahydrofuran (THF).

    • Procedure: To a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF at 0 °C, add a solution of 1-(2-furoyl)piperazine (1.0 eq.) in THF dropwise. After the addition is complete, heat the mixture to reflux for 4-8 hours. Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids and wash with THF. Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yields are representative and can vary based on reaction scale and optimization. The spectral data are predicted based on the analysis of structurally similar compounds.

ParameterReductive AminationNucleophilic SubstitutionReduction of Furoyl Piperazine
Starting Materials Furfural, Piperazine2-(Chloromethyl)furan, Piperazine1-(2-Furoyl)piperazine
Key Reagents NaBH(OAc)₃K₂CO₃LiAlH₄
Typical Solvent DCM or DCEAcetonitrile or DMFTHF
Reaction Temperature 0 °C to Room Temp.Room Temp. to Reflux0 °C to Reflux
Typical Yield 60-80%50-70%70-90% (for reduction step)
Molecular Formula C₉H₁₄N₂OC₉H₁₄N₂OC₉H₁₄N₂O
Molecular Weight 166.22 g/mol 166.22 g/mol 166.22 g/mol
Appearance Colorless to pale yellow oilColorless to pale yellow oilColorless to pale yellow oil
Boiling Point Not reportedNot reportedNot reported
¹H NMR (CDCl₃, ppm) ~7.35 (d, 1H), ~6.30 (dd, 1H), ~6.20 (d, 1H), ~3.55 (s, 2H), ~2.90 (t, 4H), ~2.50 (t, 4H)~7.35 (d, 1H), ~6.30 (dd, 1H), ~6.20 (d, 1H), ~3.55 (s, 2H), ~2.90 (t, 4H), ~2.50 (t, 4H)~7.35 (d, 1H), ~6.30 (dd, 1H), ~6.20 (d, 1H), ~3.55 (s, 2H), ~2.90 (t, 4H), ~2.50 (t, 4H)
¹³C NMR (CDCl₃, ppm) ~152.0, ~142.0, ~110.0, ~108.0, ~55.0, ~54.0, ~46.0~152.0, ~142.0, ~110.0, ~108.0, ~55.0, ~54.0, ~46.0~152.0, ~142.0, ~110.0, ~108.0, ~55.0, ~54.0, ~46.0
MS (EI) m/z 166 (M⁺), 97, 81m/z 166 (M⁺), 97, 81m/z 166 (M⁺), 97, 81
IR (neat, cm⁻¹) ~3015, 2940, 2810, 1505, 1150, 1010, 740~3015, 2940, 2810, 1505, 1150, 1010, 740~3015, 2940, 2810, 1505, 1150, 1010, 740

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways.

Reductive_Amination Furfural Furfural Intermediate Iminium Intermediate Furfural->Intermediate Piperazine Piperazine Piperazine->Intermediate Product This compound Intermediate->Product NaBH(OAc)₃

Caption: Reductive Amination Pathway for this compound Synthesis.

Nucleophilic_Substitution ChloroFuran 2-(Chloromethyl)furan Product This compound ChloroFuran->Product Piperazine Piperazine Piperazine->Product K₂CO₃

Caption: Nucleophilic Substitution Pathway for this compound Synthesis.

Reduction_Pathway FuroylPiperazine 1-(2-Furoyl)piperazine Product This compound FuroylPiperazine->Product LiAlH₄

Caption: Reduction of 1-(2-Furoyl)piperazine to this compound.

An In-depth Technical Guide on the Chemical Properties of 1-(2-Furylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Extensive research has revealed a significant lack of specific data on the chemical and biological properties of 1-(2-Furylmethyl)piperazine . The available scientific literature and chemical databases predominantly feature information on a structurally related but distinct compound, 1-(2-Furoyl)piperazine . It is crucial to differentiate between these two molecules to ensure the accuracy of future research and development efforts.

The primary structural difference lies in the linker between the furan ring and the piperazine moiety. In This compound , a methylene bridge (-CH₂-) connects the two rings. In contrast, 1-(2-Furoyl)piperazine possesses a carbonyl group (-C(O)-) in this position. This seemingly minor difference significantly alters the electronic and steric properties of the molecule, leading to distinct chemical reactivity, physical properties, and biological activities.

This guide will first delineate the available information for the closely related 1-(2-Furoyl)piperazine to provide a comparative context and then outline a prospective experimental workflow for the characterization of the target compound, this compound.

Section 1: Characterization of 1-(2-Furoyl)piperazine

While not the primary subject of this guide, the data for 1-(2-Furoyl)piperazine serves as a valuable reference point.

Table 1: Physicochemical Properties of 1-(2-Furoyl)piperazine
PropertyValueReference
Molecular Formula C₉H₁₂N₂O₂[1][2]
Molecular Weight 180.20 g/mol [1][2]
Appearance White to light yellow solid[1]
Melting Point 67-70 °C (lit.)[1][2]
Boiling Point 137-140 °C @ 0.1 Torr[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 147.5 ± 25.1 °C[1]
XLogP3 -0.17[1]
Topological Polar Surface Area 45.5 Ų[1]
CAS Number 40172-95-0[1][2]
Experimental Protocols for 1-(2-Furoyl)piperazine

Synthesis of N-(2-Furoyl)piperazine:

A common laboratory-scale synthesis involves the reaction of piperazine hexahydrate with furoyl chloride.

  • Procedure: Piperazine hexahydrate (1 mole) is dissolved in water and the solution is acidified to a pH of 4.5 using 6N HCl. Furoyl chloride (1 mole) is then added concurrently with a 10% NaOH solution, maintaining the pH at 4.5. After one hour, the solution is made basic (pH 8.5) with NaOH. The product is extracted from the reaction mixture using continuous liquid-liquid extraction with chloroform for 36 hours. The chloroform extract is subsequently dried over magnesium sulfate, filtered, and the solvent is removed via distillation to yield the final product.[3]

Purification to 1-(2-Furoyl)piperazine Hydrochloride:

For applications requiring high purity, such as in pharmaceutical synthesis, the crude 1-(2-Furoyl)piperazine can be converted to its hydrochloride salt.

  • Procedure: The crude product, which may contain residual piperazine, is extracted with an inert organic solvent like chloroform. Dry hydrogen chloride gas is then bubbled through the extract until a pH of 6-7 is reached. This causes the pure hydrochloride salt to precipitate, which can then be collected by filtration.

Section 2: Proposed Experimental Workflow for the Characterization of this compound

Given the absence of data for this compound, the following section outlines a comprehensive experimental plan to fully characterize its chemical and biological properties.

Diagram 1: Proposed Experimental Workflow

G Experimental Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation Synthesis Synthesis via Reductive Amination Purification Purification (e.g., Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Physical_Props Determination of Physical Properties (m.p., b.p., solubility) Spectroscopy->Physical_Props Purity Purity Assessment (HPLC, GC) Physical_Props->Purity Screening Initial Biological Screening Assays Purity->Screening SAR Structure-Activity Relationship Studies Screening->SAR Pathway Signaling Pathway Elucidation SAR->Pathway

Caption: Proposed workflow for the synthesis and characterization of this compound.

Detailed Methodologies

1. Synthesis and Purification:

  • Proposed Synthesis Method (Reductive Amination): A plausible synthetic route would involve the reductive amination of 2-furaldehyde with piperazine. This reaction typically involves the formation of an intermediate iminium ion, which is then reduced in situ.

    • Reagents: 2-furaldehyde, piperazine, a suitable reducing agent (e.g., sodium triacetoxyborohydride or catalytic hydrogenation), and an appropriate solvent (e.g., dichloromethane or methanol).

    • Procedure: Equimolar amounts of 2-furaldehyde and piperazine would be dissolved in the chosen solvent. The reducing agent would be added portion-wise at a controlled temperature. The reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction would be quenched, and the product extracted and purified.

  • Purification: The crude product would be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with a small percentage of triethylamine to prevent streaking).

2. Physicochemical Characterization:

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be essential to confirm the structure, particularly the presence of the methylene bridge and the correct substitution pattern on the furan and piperazine rings.

    • Infrared (IR) Spectroscopy: IR analysis would help identify characteristic functional groups. The absence of a strong carbonyl absorption around 1650 cm⁻¹ would be a key indicator distinguishing it from 1-(2-furoyl)piperazine.

    • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the elemental composition.

  • Determination of Physical Properties: Standard laboratory procedures would be employed to determine the melting point, boiling point (under reduced pressure to prevent decomposition), and solubility in various organic and aqueous solvents.

  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV and/or evaporative light scattering detection (ELSD), or gas chromatography (GC) with flame ionization detection (FID), would be used to determine the purity of the synthesized compound.

3. Biological Evaluation:

  • Initial Biological Screening: Based on the known activities of other piperazine derivatives, initial screening could focus on areas such as antimicrobial, antifungal, anticancer, and central nervous system (CNS) activities.[4][5][6]

  • Structure-Activity Relationship (SAR) Studies: Should initial screening reveal any promising activity, further synthetic modifications to the furan or piperazine rings could be undertaken to explore the structure-activity relationships.

  • Signaling Pathway Elucidation: For any confirmed biological activity, further studies would be necessary to identify the molecular target and elucidate the signaling pathway involved. This could involve techniques such as western blotting, qPCR, and reporter gene assays.

Diagram 2: Hypothetical Signaling Pathway Inhibition

G Hypothetical Inhibition of a Kinase Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Compound This compound Compound->Kinase2

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion

While a comprehensive technical guide on the chemical properties of this compound cannot be provided at this time due to a lack of available data, this document serves to highlight this knowledge gap and provide a clear distinction from the well-documented 1-(2-Furoyl)piperazine. The proposed experimental workflow offers a robust framework for researchers to undertake the synthesis and thorough characterization of this novel compound. The elucidation of its physicochemical and biological properties will be a valuable contribution to the fields of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 1-(2-Furylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazine derivatives are a prominent class of compounds in medicinal chemistry, forming the backbone of numerous drugs with a wide array of pharmacological activities.[1][2] These activities often stem from their interaction with various neurotransmitter receptors, particularly within the central nervous system (CNS).[3][4][5] The compound 1-(2-Furylmethyl)piperazine, with its distinct furan moiety attached to the piperazine core, belongs to a subset of piperazine derivatives whose specific pharmacological profile is not yet extensively characterized in publicly accessible literature. This document aims to provide a comprehensive overview of the potential mechanism of action of this compound by examining the structure-activity relationships (SAR) and known mechanisms of closely related analogs.

Predicted Pharmacological Profile of this compound

Based on the vast body of research on aryl and heteroarylpiperazine derivatives, it is highly probable that this compound interacts with monoamine neurotransmitter systems. The piperazine scaffold is a common pharmacophore for ligands of serotonin (5-HT) and dopamine (D) receptors.[6][7] The nature of the substituent on the piperazine nitrogen atoms significantly influences receptor affinity and functional activity (agonist, antagonist, or partial agonist).

2.1. Interaction with Serotonin Receptors

Many arylpiperazine derivatives exhibit high affinity for various serotonin receptor subtypes.[8] The 2-furylmethyl group can be considered a bioisostere of a benzyl or phenyl group, suggesting a potential for interaction with serotonin receptors. It is plausible that this compound could act as a ligand for 5-HT1A, 5-HT2A, 5-HT2C, and/or 5-HT7 receptors, which are common targets for this class of compounds.[8]

2.2. Interaction with Dopamine Receptors

A significant number of antipsychotic and antidepressant medications are piperazine derivatives that target dopamine D2-like receptors (D2, D3, D4).[6] The interaction is often modulated by the nature of the aromatic substituent. Therefore, this compound may also exhibit affinity for dopamine receptors.

Postulated Signaling Pathways

Given the likely interaction with 5-HT and dopamine receptors, which are predominantly G-protein coupled receptors (GPCRs), this compound would be expected to modulate downstream second messenger systems.

3.1. Serotonin Receptor Signaling

Should this compound act on 5-HT1A or 5-HT2A/2C receptors, it would likely modulate the adenylyl cyclase and phospholipase C pathways, respectively.

Serotonin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_5HT1A 5-HT1A Receptor G_protein_i Gi/o Receptor_5HT1A->G_protein_i Receptor_5HT2A 5-HT2A/2C Receptor G_protein_q Gq/11 Receptor_5HT2A->G_protein_q AC Adenylyl Cyclase G_protein_i->AC PLC Phospholipase C G_protein_q->PLC cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 PKA PKA cAMP->PKA Cellular_Response_Inhibition Inhibitory Cellular Response PKA->Cellular_Response_Inhibition IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response_Excitation Excitatory Cellular Response Ca_release->Cellular_Response_Excitation PKC->Cellular_Response_Excitation FMP This compound FMP->Receptor_5HT1A Agonist? FMP->Receptor_5HT2A Antagonist? Dopamine_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_D2 D2-like Receptor G_protein_i Gi/o Receptor_D2->G_protein_i AC Adenylyl Cyclase G_protein_i->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Modulated Cellular Response PKA->Cellular_Response FMP This compound FMP->Receptor_D2 Agonist/Antagonist? Receptor_Binding_Assay_Workflow Start Start Membrane_Prep Prepare receptor-expressing cell membranes Start->Membrane_Prep Incubation Incubate membranes with radioligand and varying concentrations of This compound Membrane_Prep->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Quantification Quantify bound radioactivity Filtration->Quantification Data_Analysis Calculate IC50 and Ki values Quantification->Data_Analysis End End Data_Analysis->End

References

The Biological Versatility of Furan-Piperazine Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The hybridization of furan and piperazine moieties has emerged as a highly fruitful strategy in medicinal chemistry, yielding a diverse array of compounds with significant biological activities. The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold known to impart favorable pharmacokinetic properties. When coupled with the versatile piperazine ring, a six-membered heterocycle with two nitrogen atoms, the resulting compounds often exhibit potent and selective therapeutic effects. This technical guide provides an in-depth overview of the biological activities of furan-piperazine compounds, focusing on their anticancer, antimicrobial, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Anticancer Activity

Furan-piperazine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity of Furan-Piperazine Derivatives
Compound ClassCell LineCancer TypeIC50 (µM)Reference
Benzofuran-PiperazineA549Lung Cancer0.12[1]
Benzofuran-PiperazineSGC7901Gastric Cancer2.75[1]
Benzofuran-PiperazinePanc-1Pancreatic Cancer0.94[2]
Benzofuran-PiperazineMCF-7Breast Cancer2.92[2]
Benzofuran-PiperazineA-549Lung Cancer1.71[2]
Furan-based derivativesMCF-7Breast Cancer2.96 - 4.06[3]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5][6]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Furan-piperazine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the furan-piperazine compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[6]

  • Solubilization: Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes.[6]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10]

Materials:

  • 6-well plates

  • Furan-piperazine compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (2.5 × 10^5 cells/well) in 6-well plates and treat with the desired concentrations of the furan-piperazine compounds for 24-48 hours.[2]

  • Cell Harvesting: Harvest the cells by trypsinization, and wash them twice with cold PBS.[2]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8]

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13][14]

Materials:

  • 6-well plates

  • Furan-piperazine compounds

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the furan-piperazine compounds for the desired time.

  • Cell Fixation: Harvest the cells, wash with cold PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[13]

  • Incubation: Incubate for 15-30 minutes at 37°C.[13]

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Signaling Pathways

Furan-piperazine derivatives often exert their anticancer effects by modulating key signaling pathways. Two prominent pathways implicated are the PI3K/Akt and the Cyclin-Dependent Kinase (CDK) pathways.

PI3K_Akt_Pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell_Survival Akt->Cell_Survival Proliferation Proliferation mTOR->Proliferation Furan_Piperazine Furan-Piperazine Compound Furan_Piperazine->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

CDK2_Pathway CDK2 CDK2 Cyclin_E_CDK2 Cyclin E/CDK2 Complex CDK2->Cyclin_E_CDK2 Rb Rb Cyclin_E_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Furan_Piperazine Furan-Piperazine Compound Furan_Piperazine->CDK2 Inhibits

Caption: CDK2 Pathway and Cell Cycle Regulation.

Antimicrobial Activity

Furan-piperazine derivatives have also been investigated for their antibacterial and antifungal properties. The incorporation of the furan-piperazine scaffold into quinolone structures, for instance, has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria.[15]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Furan-Piperazine Derivatives
Compound ClassOrganismMIC (µg/mL)Reference
Triazinyl Piperazine AnaloguesS. aureusVaries[13]
Triazinyl Piperazine AnaloguesB. subtilisVaries[13]
Triazinyl Piperazine AnaloguesE. coliVaries[13]
Triazinyl Piperazine AnaloguesP. aeruginosaVaries[13]
Piperazines bearing 1,3,4-thiadiazoleS. aureus8 - >256[16]
Piperazines bearing 1,3,4-thiadiazoleB. subtilis8 - >256[16]
Piperazines bearing 1,3,4-thiadiazoleE. coli16 - >256[16]
Piperazines bearing 1,3,4-thiadiazoleP. aeruginosa32 - >256[16]
Experimental Protocol

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[13][16]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Furan-piperazine compounds (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Gentamicin)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the furan-piperazine compounds in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a concentration of approximately 1 × 10^8 CFU/mL.[16]

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Activity in Alzheimer's Disease

Furan-piperazine derivatives have shown promise as multi-target agents for the treatment of Alzheimer's disease. Their neuroprotective effects stem from their ability to inhibit key enzymes involved in the disease pathology, such as acetylcholinesterase (AChE) and β-secretase 1 (BACE-1), as well as to prevent the aggregation of amyloid-β (Aβ) peptides.[8][17][18][19]

Quantitative Data: Inhibition of Key Targets in Alzheimer's Disease
Compound ClassTargetIC50Reference
Ferulic Acid-Piperazine Derivative (13a)Acetylcholinesterase (AChE)0.59 ± 0.19 µM
Ferulic Acid-Piperazine Derivative (13a)Butyrylcholinesterase (BChE)5.02 ± 0.14 µM
Phthalimide-Piperazine Derivative (4b)Acetylcholinesterase (AChE)16.42 ± 1.07 µM[14]
Thiazole-Piperazine Derivative (5o)Acetylcholinesterase (AChE)0.011 µM[20]
Experimental Protocols

Ellman's method is a colorimetric assay used to measure AChE activity.[9][20][21][22][23][24][25]

Materials:

  • 96-well plate

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Furan-piperazine compounds

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add phosphate buffer, AChE solution, DTNB, and the furan-piperazine compound (or solvent for control).

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C.[22]

  • Reaction Initiation: Add the ATCI solution to initiate the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[22]

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay measures BACE-1 activity using a fluorescence resonance energy transfer (FRET) peptide substrate.[16][26][27][28][29]

Materials:

  • 96-well black plate

  • Recombinant human BACE-1 enzyme

  • BACE-1 FRET peptide substrate

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Furan-piperazine compounds

  • Fluorescence plate reader

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, BACE-1 enzyme, and the furan-piperazine compound.

  • Incubation: Incubate for a defined period at room temperature.

  • Reaction Initiation: Add the BACE-1 FRET substrate solution to start the reaction.

  • Fluorescence Measurement: Incubate for 60 minutes at room temperature, protected from light.[27] Read the fluorescence with excitation at 320 nm and emission at 405 nm.[26]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

This assay monitors the aggregation of Aβ peptides using the fluorescent dye Thioflavin T (ThT).[30][31][32][33][34]

Materials:

  • 96-well black, clear-bottom microplate

  • Aβ (1-42) peptide

  • Thioflavin T (ThT) solution

  • PBS buffer (pH 7.4)

  • Furan-piperazine compounds

  • Fluorescence plate reader

Procedure:

  • Aβ Preparation: Prepare a solution of Aβ (1-42) in PBS.

  • Assay Setup: In a 96-well plate, add the Aβ solution, the furan-piperazine compound (or vehicle), and the ThT solution.

  • Incubation and Measurement: Incubate the plate at 37°C.[32] Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours, with excitation at 440 nm and emission at 480 nm.[31]

  • Data Analysis: Plot the fluorescence intensity versus time to monitor the aggregation kinetics and determine the extent of inhibition by the furan-piperazine compound.

Signaling and Pathological Pathways in Alzheimer's Disease

Alzheimers_Pathway BACE1 BACE1 Abeta_Monomers Aβ Monomers gamma_Secretase gamma_Secretase Abeta_Aggregates Aβ Aggregates (Plaques) Abeta_Monomers->Abeta_Aggregates Aggregation ACh Acetylcholine Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolysis by AChE AChE Furan_Piperazine Furan-Piperazine Compound Furan_Piperazine->BACE1 Inhibits Furan_Piperazine->Abeta_Aggregates Inhibits Aggregation Furan_Piperazine->AChE Inhibits

Caption: Therapeutic Targets of Furan-Piperazine Compounds in Alzheimer's Disease.

Conclusion

The furan-piperazine scaffold represents a highly valuable pharmacophore in modern drug discovery. The compounds derived from this hybrid structure exhibit a broad spectrum of potent biological activities, including anticancer, antimicrobial, and neuroprotective effects. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data and detailed experimental protocols for their evaluation. The visualization of the key signaling pathways involved offers a deeper understanding of their mechanisms of action. Further exploration and optimization of furan-piperazine derivatives hold significant promise for the development of novel and effective therapeutic agents for a range of human diseases.

References

starting materials for 1-(2-Furylmethyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes for 1-(2-Furylmethyl)piperazine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis of this compound is critical for the development of novel therapeutics, and a thorough understanding of its preparation is essential for researchers in the field. This document provides a comparative analysis of the common starting materials and synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate laboratory application.

Core Synthetic Strategies

The preparation of this compound can be broadly categorized into three main strategies, each commencing from different readily available starting materials:

  • Two-Step Synthesis via Acylation and Reduction: This classic approach involves the initial formation of an amide intermediate, 1-(2-furoyl)piperazine, through the acylation of piperazine with 2-furoyl chloride. The subsequent reduction of the amide yields the target compound.

  • Reductive Amination: A more direct, one-pot method that involves the reaction of furfural with piperazine in the presence of a reducing agent. This strategy is often favored for its efficiency and atom economy.

  • N-Alkylation: This route entails the direct alkylation of piperazine with a suitable 2-furylmethyl halide, such as 2-furfuryl chloride.

The selection of a particular synthetic route will depend on factors such as the availability of starting materials, desired yield and purity, scalability, and the laboratory's technical capabilities.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the different synthetic approaches for this compound, providing a clear comparison of their efficiencies.

Synthetic RouteStarting Material 1Starting Material 2Key Reagents/CatalystsSolventReaction TimeYield (%)
Acylation-Reduction Piperazine2-Furoyl ChlorideLiAlH₄ (for reduction)THF2-4 hours (acylation), 4-6 hours (reduction)~85
Reductive Amination FurfuralPiperazineNaBH(OAc)₃Dichloromethane12-24 hours90-95
N-Alkylation Piperazine2-Furfuryl ChlorideK₂CO₃Acetonitrile6-8 hours~80

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Two-Step Synthesis via Acylation and Reduction

Step 1: Synthesis of 1-(2-Furoyl)piperazine

  • Reaction Setup: To a solution of piperazine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).

  • Addition of Acyl Chloride: Slowly add a solution of 2-furoyl chloride (1.0 eq) in DCM to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford 1-(2-furoyl)piperazine.

Step 2: Reduction of 1-(2-Furoyl)piperazine

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Amide: Cool the suspension to 0 °C and add a solution of 1-(2-furoyl)piperazine (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again. Filter the resulting precipitate and wash with THF.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation or column chromatography.

Protocol 2: Reductive Amination
  • Reaction Setup: To a solution of furfural (1.0 eq) and piperazine (1.2 eq) in dichloromethane (DCM), add acetic acid (1.1 eq).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.

Protocol 3: N-Alkylation
  • Reaction Setup: In a round-bottom flask, dissolve piperazine (2.0 eq) in acetonitrile. Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution.

  • Addition of Alkyl Halide: Add 2-furfuryl chloride (1.0 eq) dropwise to the suspension.

  • Reaction Progression: Heat the reaction mixture to reflux and stir for 6-8 hours.

  • Work-up: After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical relationships and workflows of the described synthetic strategies for this compound.

Synthesis_Workflow cluster_SM Starting Materials cluster_IP Intermediates & Product Piperazine Piperazine FuroylPiperazine 1-(2-Furoyl)piperazine Piperazine->FuroylPiperazine Acylation FinalProduct This compound Piperazine->FinalProduct Piperazine->FinalProduct N-Alkylation FuroylChloride 2-Furoyl Chloride FuroylChloride->FuroylPiperazine Furfural Furfural Furfural->FinalProduct Reductive Amination FurfurylChloride 2-Furfuryl Chloride FurfurylChloride->FinalProduct FuroylPiperazine->FinalProduct Reduction

Caption: Synthetic routes to this compound.

This diagram provides a high-level overview of the different synthetic approaches, starting from common precursors and leading to the final product, highlighting the key transformations involved.

Experimental_Workflow cluster_AcylationReduction Route 1: Acylation-Reduction cluster_ReductiveAmination Route 2: Reductive Amination cluster_Alkylation Route 3: N-Alkylation AR_Start Mix Piperazine & Et3N in DCM AR_Add Add 2-Furoyl Chloride AR_Start->AR_Add AR_React1 Stir at RT (2-4h) AR_Add->AR_React1 AR_Workup1 Work-up & Purify AR_React1->AR_Workup1 AR_Intermediate Isolate 1-(2-Furoyl)piperazine AR_Workup1->AR_Intermediate AR_Reduce_Setup Suspend LiAlH4 in THF AR_Intermediate->AR_Reduce_Setup AR_Reduce_Add Add Intermediate Solution AR_Reduce_Setup->AR_Reduce_Add AR_React2 Reflux (4-6h) AR_Reduce_Add->AR_React2 AR_Workup2 Quench & Work-up AR_React2->AR_Workup2 AR_End Purify Final Product AR_Workup2->AR_End RA_Start Mix Furfural, Piperazine & Acetic Acid in DCM RA_Add Add NaBH(OAc)3 RA_Start->RA_Add RA_React Stir at RT (12-24h) RA_Add->RA_React RA_Workup Quench & Work-up RA_React->RA_Workup RA_End Purify Final Product RA_Workup->RA_End A_Start Suspend Piperazine & K2CO3 in ACN A_Add Add 2-Furfuryl Chloride A_Start->A_Add A_React Reflux (6-8h) A_Add->A_React A_Workup Filter & Work-up A_React->A_Workup A_End Purify Final Product A_Workup->A_End

Caption: Step-by-step experimental workflows for synthesis.

This diagram details the sequential steps involved in each of the three primary synthetic protocols, from the initial reaction setup to the final purification of this compound.

The Elusive Structure-Activity Relationship of 1-(2-Furylmethyl)piperazine: A Scarcity of Focused Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of 1-(2-furylmethyl)piperazine and its derivatives, a comprehensive, in-depth technical guide on its structure-activity relationship (SAR) remains a notable gap in the scientific literature. Despite the prevalence of the piperazine scaffold in centrally active agents and the recognized bioisosteric properties of the furan ring, dedicated and systematic SAR studies on the this compound core are conspicuously absent from publicly available research.

Some studies have investigated the synthesis and biological evaluation of structurally related compounds, such as 1-(2-furoyl)piperazine derivatives. These compounds, which feature a carbonyl group adjacent to the furan ring, have been explored for various activities. However, the electronic and conformational differences between a furoyl and a furylmethyl group are significant, meaning that the SAR data from these studies cannot be directly extrapolated to the this compound core.

The quest for novel ligands for dopamine and serotonin receptors has led to the synthesis and evaluation of a vast number of arylpiperazines.[3][4][5][6] It is within this broader context that analogs of this compound may have been synthesized and tested. However, without published studies that specifically focus on a series of these compounds with systematic structural variations, it is impossible to construct a detailed SAR profile. Such a profile would require quantitative data, including binding affinities (Kᵢ values), potencies (IC₅₀ or EC₅₀ values), and efficacy measurements for a range of analogs at specific biological targets.[3][7][8]

Furthermore, the lack of dedicated research in this specific area means that detailed experimental protocols for the synthesis and pharmacological testing of a series of this compound derivatives are not consolidated in a single source. While general methods for the synthesis of piperazine derivatives and standard pharmacological assays like radioligand binding assays are well-established, specific protocols tailored to this class of compounds are not available.[9][10][11][12] Similarly, while the general signaling pathways of dopamine and serotonin receptors are well-understood, the specific downstream effects and potential pathway modulation by this compound derivatives have not been elucidated.

References

Spectroscopic Analysis of 1-(2-Furylmethyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(2-Furylmethyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in a clear and structured format. Furthermore, it outlines the fundamental experimental protocols for these techniques and includes logical diagrams to illustrate the analytical workflow and structural elucidation process.

Data Presentation

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These values are based on typical ranges for the constituent functional groups and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35dd1HH-5 (Furan)
~6.30dd1HH-4 (Furan)
~6.20d1HH-3 (Furan)
~3.50s2H-CH₂- (Furyl-CH₂)
~2.85t4H-CH₂- (Piperazine, positions 3 & 5)
~2.45t4H-CH₂- (Piperazine, positions 2 & 6)
~1.90s (broad)1H-NH- (Piperazine)
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~152.0C-2 (Furan, C-O)
~142.0C-5 (Furan)
~110.5C-4 (Furan)
~107.0C-3 (Furan)
~55.0-CH₂- (Furyl-CH₂)
~54.0-CH₂- (Piperazine, positions 2 & 6)
~45.0-CH₂- (Piperazine, positions 3 & 5)
Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H Stretch (Piperazine)
3120 - 3160Medium=C-H Stretch (Furan)
2800 - 3000StrongC-H Stretch (Aliphatic)
~1580, ~1500, ~1470Medium to WeakC=C Stretch (Furan ring)
1000 - 1300StrongC-O-C Stretch (Furan), C-N Stretch (Piperazine)
~740Strong=C-H Bend (Furan)
Table 4: Predicted Mass Spectrometry Fragmentation
m/zProposed Fragment
166[M]⁺ (Molecular Ion)
81[C₅H₅O]⁺ (Furfuryl cation)
85[C₄H₉N₂]⁺ (Piperazine fragment)
56[C₃H₆N]⁺ (Piperazine ring fragment)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method for Solids):

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]

  • Sample Preparation (Neat for Liquids):

    • Place one or two drops of the pure liquid between two salt plates.

  • Data Acquisition:

    • Place the sample holder in the IR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty instrument should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Further dilute the stock solution to a final concentration appropriate for the instrument (e.g., 1-10 µg/mL).

  • Ionization:

    • Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[2] EI often leads to more fragmentation, providing structural information, while ESI is a softer technique that typically yields the molecular ion.[2]

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Analytical Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analysis and structural elucidation process.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_elucidation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Structural_Elucidation_Logic cluster_data Spectroscopic Data cluster_fragments Structural Fragments cluster_assembly Structure Assembly H_NMR ¹H NMR: Proton Environments & Connectivity Furan Furan Ring H_NMR->Furan Piperazine Piperazine Ring H_NMR->Piperazine Methylene Methylene Linker H_NMR->Methylene C_NMR ¹³C NMR: Carbon Skeleton C_NMR->Furan C_NMR->Piperazine C_NMR->Methylene IR IR: Functional Groups (N-H, C-O-C, C=C) IR->Furan IR->Piperazine MS MS: Molecular Formula & Key Fragments MS->Furan MS->Piperazine Assembled_Structure Assembled Structure of This compound Furan->Assembled_Structure Piperazine->Assembled_Structure Methylene->Assembled_Structure

Caption: Logical process for the structural elucidation from spectroscopic data.

References

A Technical Guide to Therapeutic Targets of Piperazine Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of clinically approved drugs and investigational compounds.[1][2] Its versatile nature, allowing for substitution at two nitrogen atoms, provides a framework for developing ligands with high affinity and selectivity for a diverse range of biological targets. This technical guide offers an in-depth exploration of the key therapeutic targets of piperazine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers and drug development professionals in this dynamic field.

The therapeutic utility of piperazine derivatives spans a wide spectrum of diseases, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][3] In the CNS, these compounds have been extensively investigated for their modulation of neurotransmitter receptors, particularly serotonin and dopamine receptors, leading to the development of antipsychotic, antidepressant, and anxiolytic agents.[4][5][6] In oncology, piperazine derivatives have emerged as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[7][8]

This guide will systematically review the primary molecular targets of piperazine derivatives, summarize their biological activities with quantitative data, provide detailed methodologies for essential in vitro assays, and illustrate the key signaling pathways involved.

Key Therapeutic Targets and Quantitative Data

The therapeutic efficacy of piperazine derivatives stems from their ability to interact with a variety of molecular targets. This section details some of the most significant targets and provides a summary of the biological activity of representative compounds.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are prominent targets for piperazine derivatives, particularly in the context of neurological and psychiatric disorders.[9][10]

Serotonin Receptors (5-HT Receptors)

The serotonin system is a major focus for piperazine-based drug discovery.

  • 5-HT1A Receptor: Agonists and partial agonists of the 5-HT1A receptor are known for their anxiolytic and antidepressant effects.[3][11] Arylpiperazine derivatives are a well-established class of 5-HT1A receptor ligands.[3]

    • Compound 6a , a novel piperazine derivative, has demonstrated high affinity for the 5-HT1A receptor with a Ki of 1.28 nM .[12]

  • 5-HT2A Receptor: Antagonism of the 5-HT2A receptor is a key mechanism for atypical antipsychotics.[4]

  • Multi-target Serotonin Receptor Ligands: Some piperazine derivatives have been designed to interact with multiple serotonin receptors, such as dual 5-HT1A/5-HT7 receptor agonists and mixed 5-HT1A agonist/5-HT2A antagonist profiles, for potential applications in treating complex neurological disorders like Autism Spectrum Disorder.[13]

Dopamine Receptors

Dopamine receptors, particularly the D2 subtype, are primary targets for antipsychotic medications. Many arylpiperazine-containing atypical antipsychotics exhibit antagonist or partial agonist activity at D2 receptors.[4]

Table 1: In Vitro Activity of Piperazine Derivatives Targeting GPCRs

CompoundTargetAssay TypeQuantitative ValueReference
6a 5-HT1A ReceptorRadioligand BindingKi = 1.28 nM[12]
13m 5-HT1A ReceptorFunctional Agonist AssayEC50 = 1.01 nM[11]
Compound 11 Histamine H3 ReceptorRadioligand BindingKi = 6.2 nM[14]
Compound 5 Histamine H3 ReceptorRadioligand BindingKi = 7.70 nM[14]
Protein Kinases

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Piperazine derivatives have been successfully developed as kinase inhibitors.[8]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. Several piperazine-containing compounds have been identified as potent EGFR inhibitors.[15][16]

  • A novel phenylpiperazine derivative, compound 3p , exhibited an IC50 of 0.08 µM against EGFR.[15]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Piperazine-chalcone hybrids and other derivatives have shown potent VEGFR-2 inhibitory activity.[17][18]

  • Piperazine-chalcone hybrids Vd and Ve demonstrated VEGFR-2 inhibition with IC50 values ranging from 0.57 µM to 1.48 µM .[17]

  • Piperazine-based thiazolidinones 11, 13, and 16 showed potent VEGFR-2 inhibition with IC50 values <0.3 µM .[18]

Other Kinases

The piperazine scaffold has also been incorporated into inhibitors of other kinases, including:

  • BCR-ABL: A fusion protein associated with chronic myeloid leukemia.[19]

  • c-Kit and PDGFR: Receptor tyrosine kinases involved in various cancers.[20]

  • PI3K/AKT Pathway: A central signaling pathway for cell growth and survival.[19]

  • Src Family Kinases: Non-receptor tyrosine kinases involved in cell proliferation and survival.[19]

Table 2: In Vitro Anticancer Activity of Piperazine Derivatives

Compound/Derivative ClassTarget(s)Cancer Cell LineActivity MetricQuantitative ValueReference(s)
Novel Piperazine DerivativePI3K/AKT, Src, BCR-ABLK562 (Leukemia)GI500.06 - 0.16 µM[19]
Phenylpiperazine Derivative 3p EGFRA549 (Lung)IC500.08 µM[15]
Rhodanine-Piperazine HybridsVEGFR, EGFR, HER2MDA-MB-468 (Breast)IC5037 - 168 µM[16]
Vindoline-Piperazine Conjugate 23 Not specifiedMDA-MB-468 (Breast)GI501.00 µM[4][8]
Vindoline-Piperazine Conjugate 25 Not specifiedHOP-92 (Lung)GI501.35 µM[4][8]
Piperazine-based Thiazolidinones 11, 13, 16 VEGFR-2HepG-2 (Liver)IC500.03 - 0.06 µM[18]
Quinoxaline-Piperazine HybridsVEGFR-2VariousIC500.19 - 0.60 µM[21]

Detailed Experimental Protocols

The following section provides detailed methodologies for key in vitro assays commonly used to evaluate the therapeutic potential of piperazine derivatives.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[19][22]

Materials:

  • 96-well microplates

  • Cancer cell lines

  • Complete cell culture medium

  • Piperazine derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[22]

  • Compound Treatment: The following day, treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[22]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently.[22]

  • Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value using a dose-response curve.

Protocol 2: Radioligand Binding Assay for GPCRs

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[20][23]

Materials:

  • Cell membranes expressing the target GPCR (e.g., from HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors)

  • Test piperazine derivatives at various concentrations

  • Non-specific binding control (a high concentration of an unlabeled ligand, e.g., haloperidol)

  • Binding buffer

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation cocktail

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer

    • Test compound at various concentrations or buffer (for total binding)

    • Radiolabeled ligand at a concentration near its Kd

    • Cell membrane preparation

    • For non-specific binding wells, add a high concentration of an unlabeled ligand.[20]

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.[20]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[20]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[20]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Protocol 3: In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase. Various formats exist, including radiometric and fluorescence-based assays.[1][2]

A. Radiometric Assay (Gold Standard):

Materials:

  • Purified kinase

  • Substrate (peptide or protein)

  • Radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP)

  • Test piperazine derivative

  • Cofactors (e.g., Mg²⁺)

  • Reaction buffer

  • Method to separate phosphorylated substrate from unreacted ATP (e.g., phosphocellulose paper)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a reaction tube or well, combine the kinase, substrate, cofactors, and test compound in the reaction buffer.

  • Initiate Reaction: Start the reaction by adding radioisotope-labeled ATP.

  • Incubation: Incubate the reaction at a specific temperature for a defined period.

  • Stop Reaction: Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Separation and Washing: Separate the phosphorylated substrate from the unreacted ATP and wash to remove unincorporated radioactivity.

  • Quantification: Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition at different compound concentrations and calculate the IC50 value.

B. Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

Materials:

  • Purified kinase

  • Biotinylated substrate

  • ATP

  • Test piperazine derivative

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Reaction buffer

  • HTRF-compatible microplate reader

Procedure:

  • Kinase Reaction: Incubate the kinase, biotinylated substrate, ATP, and test compound in a microplate well.

  • Detection: Add the europium-labeled antibody and streptavidin-XL665 to the well and incubate.

  • Signal Measurement: Read the HTRF signal on a compatible plate reader.

  • Data Analysis: The HTRF signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by piperazine derivatives is crucial for elucidating their mechanism of action and for rational drug design.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway is implicated in the therapeutic effects of anxiolytics and antidepressants.[12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Piperazine_Agonist Piperazine Derivative (e.g., Agonist) HT1A_R 5-HT1A Receptor Piperazine_Agonist->HT1A_R Binds Gi_protein Gi Protein HT1A_R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Regulates

Caption: Simplified 5-HT1A receptor signaling pathway activated by a piperazine agonist.

EGFR Signaling Pathway

Piperazine derivatives that inhibit EGFR block the downstream signaling cascades that promote cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[15][24]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS/RAF/MEK/ERK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Piperazine_Inhibitor Piperazine Inhibitor Piperazine_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a piperazine derivative.

General Experimental Workflow for Anticancer Drug Discovery

The preclinical evaluation of novel piperazine-based anticancer agents typically follows a structured workflow.[22]

G cluster_invitro In Vitro Screening cluster_moa Mechanism of Action Studies cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT, SRB assays) Synthesis->Cytotoxicity Lead_ID Lead Compound Identification Cytotoxicity->Lead_ID Apoptosis Apoptosis Assays (e.g., Annexin V) Lead_ID->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Lead_ID->Cell_Cycle Signaling Signaling Pathway Analysis (Western Blot) Lead_ID->Signaling Toxicity Toxicity Studies in Animal Models Apoptosis->Toxicity Cell_Cycle->Toxicity Signaling->Toxicity Efficacy Antitumor Efficacy in Xenograft Models Toxicity->Efficacy

Caption: A general experimental workflow for preclinical evaluation of anticancer piperazine derivatives.

Conclusion

Piperazine derivatives represent a remarkably versatile and clinically significant class of compounds with a broad range of therapeutic applications. Their ability to be readily modified allows for the fine-tuning of their pharmacological properties to achieve high potency and selectivity for a diverse array of biological targets. This guide has provided a comprehensive overview of the key therapeutic targets of piperazine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. This information is intended to serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and evaluation of novel piperazine-based therapeutics. The continued exploration of this privileged scaffold holds immense promise for the discovery of new and improved treatments for a wide range of human diseases.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Furylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Disclaimer: Publicly available quantitative solubility and stability data specifically for 1-(2-Furylmethyl)piperazine is limited. This guide provides a comprehensive framework based on the known properties of related compounds, such as piperazine and furfurylamine derivatives, and outlines detailed experimental protocols for determining these critical parameters.

Introduction

This compound is a heterocyclic compound incorporating both a piperazine ring and a furan moiety. The piperazine ring is a common functional group in many pharmaceuticals, valued for its ability to improve the pharmacokinetic properties of a molecule. The furan ring is also a key structural element in various bioactive compounds. Understanding the solubility and stability of this compound is fundamental for its development as a potential drug candidate, impacting everything from synthesis and purification to formulation and bioavailability.

This technical guide offers a detailed overview of the anticipated solubility and stability characteristics of this compound and provides standardized protocols for their experimental determination.

Predicted Physicochemical Properties and Solubility

Table 1: Predicted Solubility of this compound

Solvent TypePredicted SolubilityRationale
Aqueous Media
Acidic (e.g., pH 1-5)HighProtonation of the piperazine nitrogens will form soluble salts.
Neutral (e.g., pH 7)ModerateThe compound will exist predominantly as the free base, with solubility dictated by the balance of the hydrophilic piperazine and the more lipophilic furan and methylene groups.
Basic (e.g., pH 9-12)LowThe compound will be in its free base form, and the deprotonation of any residual protonated species will decrease aqueous solubility.
Organic Solvents
Polar Protic (e.g., Methanol, Ethanol)HighCapable of hydrogen bonding with the piperazine nitrogens.
Polar Aprotic (e.g., DMSO, DMF)HighGood general solvents for a wide range of organic molecules.
Non-polar (e.g., Hexane, Toluene)LowThe polarity of the piperazine and furan moieties will limit solubility in non-polar environments.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in a given solvent.[2]

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., phosphate-buffered saline at various pH values, relevant organic solvents)

  • Sealed, inert glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Shake for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered sample with a suitable solvent and analyze its concentration using a validated HPLC method.

  • Calculation: The solubility is determined from the measured concentration of the saturated solution.

G Workflow for Thermodynamic Solubility Determination A Add excess solid to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to separate solid B->C D Collect supernatant C->D E Filter supernatant (0.22 µm) D->E F Quantify by HPLC E->F G Calculate solubility F->G

Thermodynamic Solubility Determination Workflow

Stability of this compound

The chemical stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and degradation pathways. Potential areas of instability include the piperazine ring, which can undergo oxidation and thermal degradation, and the furan ring, which can be susceptible to acidic conditions and oxidation.

Potential Degradation Pathways
  • Oxidative Degradation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides, ring-opened products, or other degradation products. Studies on piperazine itself have shown that oxidation can be catalyzed by metal ions.[3] The furan ring can also undergo oxidation.

  • Thermal Degradation: At elevated temperatures, piperazine can degrade via SN2 substitution reactions, leading to ring-opening.[3][4] Similar pathways may be possible for this compound, especially under high-temperature processing or storage conditions.

  • Hydrolytic Degradation: The furan ring can be susceptible to cleavage under strongly acidic conditions, although it is generally stable at neutral and basic pH. The ether-like linkage in the furan ring and the C-N bonds of the piperazine ring are generally stable to hydrolysis under typical physiological conditions.

Studies on synthetic piperazines have shown that storage at room temperature should be avoided due to potential degradation, with frozen storage (-20°C) being optimal for long-term stability.[5][6]

Experimental Protocol for Stability Assessment

This protocol outlines a general approach for assessing the stability of this compound under various stress conditions, such as changes in pH, temperature, and exposure to light.

Materials:

  • This compound solution of known concentration

  • Buffers of various pH values (e.g., pH 2, 7, 9)

  • Temperature-controlled chambers/ovens

  • Photostability chamber with controlled light exposure (e.g., ICH Q1B option 2)

  • Inert, sealed vials

  • HPLC system with a stability-indicating method (a method capable of resolving the parent compound from its degradation products)

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the desired buffers or solvents.

  • Stress Conditions:

    • pH Stability: Store aliquots of the solutions at different pH values at a constant temperature (e.g., 40°C).

    • Thermal Stability: Store aliquots at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose aliquots to a controlled light source as per ICH guidelines, alongside a dark control.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Analysis: Analyze each sample using the stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.

  • Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation rate. Identify and, if possible, characterize the major degradation products.

G Workflow for Stability Assessment cluster_0 Stress Conditions A pH 2, 7, 9 Sample Withdraw Samples at Time Points A->Sample B 40°C, 60°C, 80°C B->Sample C Light Exposure C->Sample Start Prepare Solution of Compound Start->A Start->B Start->C Analyze Analyze by Stability-Indicating HPLC Sample->Analyze Evaluate Evaluate Degradation Rate and Products Analyze->Evaluate

Stability Assessment Workflow

Summary and Recommendations

The solubility and stability of this compound are critical parameters that require experimental determination for any drug development program. Based on its chemical structure, it is predicted to have good solubility in acidic aqueous media and polar organic solvents. The primary stability concerns are likely to be oxidative and thermal degradation of the piperazine ring and potential acid-catalyzed degradation of the furan ring.

It is strongly recommended that the experimental protocols outlined in this guide be performed to generate robust, quantitative data for this compound. This will enable informed decisions regarding its handling, formulation, and storage, which are essential for its successful development as a therapeutic agent.

References

Technical Guide to 1-(2-Furoyl)piperazine (CAS 40172-95-0)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research may conflate CAS 40172-95-0 with Tyrphostin AG 126 (CAS 118409-62-4). This document pertains exclusively to 1-(2-Furoyl)piperazine.

This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and potential biological activities of 1-(2-Furoyl)piperazine for researchers, scientists, and drug development professionals.

Core Properties and Data

1-(2-Furoyl)piperazine is an organic compound featuring a piperazine ring acylated with a 2-furoyl group.[1] This structure makes it a valuable heterocyclic building block in medicinal chemistry.[2]

Physicochemical and Structural Data
PropertyValueReferences
CAS Number 40172-95-0[1][2][3][4][5]
Molecular Formula C₉H₁₂N₂O₂[1][3][4][5]
Molecular Weight 180.20 g/mol [1]
IUPAC Name (furan-2-yl)(piperazin-1-yl)methanone[5]
Synonyms 1-(2-Furoyl)piperazine, 2-Furoic piperazide, N-(2-Furancarbonyl)piperazine[1][2]
Melting Point 67-70 °C[3]
Boiling Point 137-140 °C (at 0.1 mmHg)[3][4]
Appearance Crystalline powder[1]
Solubility Slightly soluble in Chloroform and Methanol.[3][3]
InChI Key SADPINFEWFPMEA-UHFFFAOYSA-N[1]
SMILES O=C(N1CCNCC1)c2ccco2

Applications in Research and Drug Development

The primary utility of 1-(2-Furoyl)piperazine in a professional setting is as a versatile chemical intermediate for the synthesis of complex, biologically active molecules.[2]

Role as a Synthetic Building Block

1-(2-Furoyl)piperazine serves as a key starting material in the synthesis of various pharmaceutical compounds and research candidates. Notably, it is an intermediate in the production of Prazosin, an α1-adrenergic receptor antagonist.[2] Its application extends to the synthesis of diverse molecular scaffolds, including:

  • Quinazoline derivatives : Utilized in the development of compounds like 4-amino-2-[4-(2-furoyl)piperazin-1-yl]-quinazoline hydrochloride.[6][7]

  • Benzimidazole derivatives : Used to create molecules such as 2-[4-(2-furoyl)piperazin-1-yl]-benzimidazole hydrochloride hydrate.[6][7]

  • Serotoninergic Ligands : Employed in the synthesis of novel 2-hydroxypropyl-4-arylpiperazine derivatives targeting serotonin receptors.[]

  • Enzyme Inhibitors : Used in the fragment-based design of inhibitors for enzymes like R67 dihydrofolate reductase.[7]

The following diagram illustrates the workflow of utilizing 1-(2-Furoyl)piperazine as a foundational element in synthetic chemistry.

synthetic_workflow start 1-(2-Furoyl)piperazine (CAS 40172-95-0) process Synthetic Modification (e.g., N-alkylation, substitution) start->process end Target Molecules (e.g., Prazosin, Novel Ligands) process->end

Synthetic workflow starting from 1-(2-Furoyl)piperazine.

Biological Activity and Experimental Considerations

While predominantly used in synthesis, there is evidence suggesting inherent biological activity for 1-(2-Furoyl)piperazine.

Potential Pharmacological Profile

One study has identified 1-(2-Furoyl)piperazine as a potent inhibitor of tyrosinase, an enzyme crucial for melanin synthesis.[9] This suggests a potential therapeutic application in dermatological conditions involving hyperpigmentation.[9] The piperazine and furoyl moieties may also allow for interactions with other biological targets, making it a compound of interest for further pharmacological screening.[1]

Experimental Protocols

Detailed, standardized experimental protocols for assays involving 1-(2-Furoyl)piperazine are not widely documented in general chemical databases. Researchers must refer to specific primary literature for methodologies. For instance, its synthesis is described in the Journal of Medicinal Chemistry.[4] When utilizing this compound, standard laboratory procedures for handling solid organic chemicals should be followed.

Safety and Handling

1-(2-Furoyl)piperazine is classified as a hazardous substance.

  • Hazard Codes : H302 + H312 + H332, H315, H319, H335.

  • Precautionary Statements : P261, P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312, P305 + P351 + P338.

  • Personal Protective Equipment : It is recommended to use an N95 dust mask, eye shields, and gloves when handling this compound.

The compound is an irritant to the skin, eyes, and respiratory system.[3] Appropriate safety measures should be strictly adhered to in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols for 1-(2-Furylmethyl)piperazine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Furylmethyl)piperazine (CAS No. 59037-70-6) is a heterocyclic building block incorporating both a furan moiety and a piperazine ring.[1] While specific literature on this exact intermediate is limited, its structural components suggest significant potential in medicinal chemistry and drug discovery. The furan ring serves as a versatile scaffold found in numerous bioactive compounds, contributing to a range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2] The piperazine moiety is a well-established pharmacophore known to improve physicochemical properties and modulate biological activity. This document provides an overview of the potential applications of this compound, along with generalized experimental protocols for its synthesis and derivatization, based on established chemical principles and data from structurally related compounds.

Chemical Properties and Potential Applications

This compound's structure allows for further functionalization at the secondary amine of the piperazine ring. This enables the synthesis of a diverse library of compounds with potential therapeutic applications. Based on the known biological activities of furan and piperazine derivatives, potential applications for compounds derived from this intermediate include:

  • Antimicrobial Agents: The furan nucleus is a key component in several antimicrobial drugs.[2] Derivatives of this compound could be explored for activity against various bacterial and fungal strains.[3][4]

  • Anticancer Agents: Piperazine derivatives are integral to a number of anticancer drugs.[5] The combination with a furan ring could lead to novel compounds with cytotoxic activity against various cancer cell lines.

  • Central Nervous System (CNS) Agents: The piperazine scaffold is a common feature in drugs targeting the CNS, including antidepressants and antipsychotics.[5]

  • Anti-inflammatory Agents: Certain furan-containing compounds have demonstrated anti-inflammatory properties.[2]

Synthesis of this compound

A common method for the synthesis of N-alkylated piperazines is the nucleophilic substitution reaction between piperazine and an appropriate alkyl halide. For this compound, this would involve the reaction of piperazine with a 2-furylmethyl halide (e.g., 2-furfuryl chloride). To favor mono-alkylation, an excess of piperazine is typically used.

Experimental Protocol: Synthesis of this compound

Materials:

  • Piperazine

  • 2-Furfuryl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • To a solution of piperazine (4 equivalents) in acetonitrile, add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add a solution of 2-furfuryl chloride (1 equivalent) in acetonitrile to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.

Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and solvent may need to be optimized for best results.

Derivatization of this compound

The secondary amine of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of a library of derivatives.

N-Acylation

Reaction Scheme:

G This compound This compound N-Acylated Derivative N-Acylated Derivative This compound->N-Acylated Derivative R-COCl, Base

Caption: General workflow for N-acylation of this compound.

Experimental Protocol: N-Acylation of this compound

Materials:

  • This compound

  • Acyl chloride or acid anhydride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane.

  • Add triethylamine (1.2 equivalents) to the solution and cool to 0 °C.

  • Add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

N-Alkylation (Reductive Amination)

Reaction Scheme:

G cluster_0 Reductive Amination This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate Aldehyde/Ketone N-Alkylated Derivative N-Alkylated Derivative Imine Intermediate->N-Alkylated Derivative Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Workflow for N-alkylation via reductive amination.

Experimental Protocol: N-Alkylation of this compound

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Potential Biological Activity of Derivatives

Table 1: Hypothetical Antibacterial Activity Data for Derivatives

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for potential derivatives of this compound against common bacterial strains, based on activities observed for analogous compounds. This data is for illustrative purposes only and requires experimental validation.

Compound IDDerivative Structure (R group on N4)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
FMP-01 -COCH₂-Ph1632
FMP-02 -COCH₂-(4-Cl-Ph)816
FMP-03 -CH₂-Ph3264
FMP-04 -CH₂-(4-NO₂-Ph)1632

Signaling Pathway Considerations

The biological targets of furan-piperazine derivatives can be diverse. For example, in the context of cancer, piperazine-containing compounds have been shown to act as kinase inhibitors, interfering with signaling pathways that control cell growth and proliferation.

G cluster_0 Hypothetical Kinase Inhibition Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Downstream Signaling Downstream Signaling RTK->Downstream Signaling Phosphorylation Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Survival Survival Downstream Signaling->Survival FMP Derivative FMP Derivative FMP Derivative->RTK Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Conclusion

This compound represents a promising, albeit under-explored, chemical intermediate for the development of novel therapeutic agents. Its synthesis and derivatization can be achieved through standard organic chemistry methodologies. The combination of the furan and piperazine scaffolds suggests a high potential for discovering new compounds with a wide range of biological activities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 1-(2-Furylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of novel quinazoline derivatives incorporating a 1-(2-furylmethyl)piperazine moiety. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and approved drugs.[1][2] The incorporation of a piperazine ring, often linked to other functionalities, has been a successful strategy in the development of therapeutic agents, including anticancer and antimicrobial drugs.[3][4][5] This protocol outlines a robust and versatile synthetic route, adaptable for the creation of a library of compounds for screening and drug discovery programs.

Introduction

Quinazoline and its derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][6] Notably, several FDA-approved cancer therapies, such as Gefitinib and Erlotinib, are based on the 4-anilinoquinazoline scaffold, highlighting the therapeutic importance of this heterocyclic system.[2] The piperazine nucleus is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active compounds and its ability to modulate physicochemical properties such as solubility and basicity.

The synthesis of hybrid molecules combining the quinazoline core with a this compound substituent offers an avenue for the exploration of novel chemical space and the potential discovery of new therapeutic agents. The furan moiety can engage in various interactions with biological targets and can be a site for further chemical modification.

General Synthetic Strategy

The most direct and widely applicable method for the synthesis of 4-(piperazin-1-yl)quinazoline derivatives involves the nucleophilic aromatic substitution of a leaving group, typically a halogen, at the 4-position of the quinazoline ring with an N-substituted piperazine. This application note details a two-step synthetic sequence commencing with the preparation of a 4-chloroquinazoline intermediate, followed by its reaction with this compound.

A generalized workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Chloroquinazoline Intermediate cluster_step2 Step 2: Nucleophilic Substitution cluster_reagents Key Reagents A Anthranilic Acid Derivative B Quinazolin-4(3H)-one A->B Cyclization R1 Formamide or Formamidine Acetate C 4-Chloroquinazoline B->C Chlorination R2 SOCl₂ or POCl₃ E Target Quinazoline Derivative C->E Nucleophilic Substitution R3 Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., ACN, DMF) D This compound D->E Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ATP ATP EGFR->ATP Phosphorylation Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) EGFR->Downstream Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Quinazoline_Derivative Quinazoline Derivative (Potential Inhibitor) Quinazoline_Derivative->EGFR Inhibits ATP Binding ADP ADP ATP->ADP Cell_Response Cell Proliferation, Survival, Angiogenesis Downstream->Cell_Response Leads to

References

Application Notes and Protocols: N-Alkylation of 1-(2-Furylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Furylmethyl)piperazine is a versatile building block in medicinal chemistry and drug discovery. The presence of a secondary amine on the piperazine ring allows for the introduction of various substituents through N-alkylation, enabling the synthesis of diverse compound libraries for screening and lead optimization. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination. Additionally, a troubleshooting guide is included to address common experimental challenges.

Methods for N-Alkylation

Two primary methods for the N-alkylation of this compound are presented:

  • Direct Alkylation: This method involves the reaction of this compound with an alkyl halide in the presence of a base. It is a straightforward and widely used technique for forming carbon-nitrogen bonds.

  • Reductive Amination: This is a two-step, one-pot process where this compound is first reacted with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ to yield the N-alkylated product. This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[1]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the mono-N-alkylation of this compound with an alkyl bromide.

Materials:

  • This compound

  • Alkyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried reaction flask, add this compound and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination

This protocol provides a general method for the N-alkylation of this compound using an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DCM or DCE in a reaction flask.

  • Add the aldehyde or ketone to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (STAB) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography.

Data Presentation

The following table summarizes representative yields for N-alkylation of piperazine derivatives using various methods. Note that these are examples from the literature for structurally related compounds and actual yields for this compound may vary depending on the specific substrate and reaction conditions.

Starting MaterialAlkylating AgentMethodSolventBaseYield (%)
PiperazineAlkyl HalideDirect AlkylationPyridinePyridine (excess)~70-80
N-Acetylpiperazine1-BromobutaneDirect AlkylationTHFK₂CO₃Not Specified
N-Acetylpiperazine1-BromohexaneDirect AlkylationTHFK₂CO₃69

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No ProductInactive reagentsUse fresh, anhydrous reagents and solvents.
Insufficient baseUse a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.
Poor solubility of reagentsSwitch to a more polar aprotic solvent such as DMF.
Low reaction temperatureMany N-alkylation reactions require heating to proceed at a reasonable rate.
Formation of Di-alkylated ByproductIncorrect stoichiometryUse an excess of piperazine relative to the alkylating agent.
Rapid addition of the alkylating agentAdd the alkylating agent slowly to the reaction mixture.
Reaction StallsReversible reaction equilibriumEnsure the acid byproduct is effectively neutralized by adding a sufficient amount of base.

Visualizations

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start This compound + Anhydrous K2CO3 in Anhydrous MeCN Add_Reagent Slowly add Alkyl Bromide (1.1 eq) Start->Add_Reagent Heat Heat to 60-80 °C Add_Reagent->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Quench Cool and Quench with aq. NaHCO3 Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End N-Alkylated Product Purify->End

Caption: Workflow for Direct N-Alkylation.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification Start This compound in Anhydrous DCM/DCE Add_Carbonyl Add Aldehyde or Ketone (1.0-1.2 eq) Start->Add_Carbonyl Iminium_Formation Stir for 20-30 min (Iminium Ion Formation) Add_Carbonyl->Iminium_Formation Add_Reductant Add STAB (1.5 eq) Iminium_Formation->Add_Reductant Stir Stir at Room Temperature Add_Reductant->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Quench Quench with aq. NaHCO3 Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End N-Alkylated Product Purify->End

Caption: Workflow for Reductive Amination.

References

Application Notes and Protocols for the Synthesis of Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of dihydrofolate reductase (DHFR) inhibitors, a critical class of therapeutic agents used in the treatment of cancer and infectious diseases. This document offers detailed protocols for the synthesis of lead compounds, methodologies for in vitro and cellular assays, and a comparative analysis of the potency of various inhibitors.

Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target

Dihydrofolate reductase is a pivotal enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[2] Rapidly proliferating cells, such as cancer cells and pathogenic microbes, have a high demand for these nucleic acid precursors to support their growth and division.[2]

Inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn disrupts DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.[2] This mechanism of action has established DHFR as a validated and effective therapeutic target.[2] Prominent examples of DHFR inhibitors include methotrexate, used in cancer chemotherapy, and trimethoprim, an antibacterial agent.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the folate metabolism pathway and a general workflow for the synthesis and evaluation of DHFR inhibitors.

Folate Metabolism Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate DHFR->THF NADPH -> NADP+ Inhibitor DHFR Inhibitor (e.g., Methotrexate) Inhibitor->DHFR Inhibition DNA_RNA DNA and RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Experimental Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_analysis Data Analysis Synthesis Chemical Synthesis of DHFR Inhibitor Analogues Purification Purification and Characterization (NMR, MS) Synthesis->Purification EnzymeAssay DHFR Enzymatic Inhibition Assay (IC50) Purification->EnzymeAssay CellAssay Cell-Based Proliferation Assay (e.g., MTT) EnzymeAssay->CellAssay Selectivity Selectivity Assays (e.g., Bacterial vs. Human DHFR) CellAssay->Selectivity Data Data Analysis and Structure-Activity Relationship (SAR) Selectivity->Data

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-(2-Furylmethyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a detailed methodology for the laboratory-scale synthesis of 1-(2-Furylmethyl)piperazine hydrochloride, a valuable building block in medicinal chemistry.

This application note outlines a two-step synthesis process commencing with the reductive amination of furfural with piperazine to yield this compound. This intermediate is subsequently converted to its hydrochloride salt. This synthetic route is efficient and utilizes standard laboratory reagents and techniques.

Experimental Protocols

Part 1: Synthesis of this compound (Free Base)

This procedure details the reductive amination of furfural with piperazine using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • Furfural

  • Piperazine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of furfural (1.0 eq) in 1,2-dichloroethane (DCE), add piperazine (1.2 eq).

  • Stir the resulting mixture at room temperature for 1 hour.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride solution (brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

Part 2: Synthesis of this compound Hydrochloride

This section describes the conversion of the free base to its corresponding hydrochloride salt.

Materials:

  • This compound (crude product from Part 1)

  • Anhydrous diethyl ether

  • 2 M HCl in diethyl ether

  • Beaker

  • Magnetic stirrer

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Continue stirring the resulting suspension for 30 minutes at room temperature.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum at 40°C to a constant weight to obtain this compound hydrochloride.

Data Presentation

The following table summarizes the quantitative data for a typical laboratory-scale synthesis.

CompoundMolecular FormulaMolar Mass ( g/mol )MolesMass (g)Equivalents
FurfuralC₅H₄O₂96.090.054.801.0
PiperazineC₄H₁₀N₂86.140.065.171.2
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.940.07515.891.5
This compound HydrochlorideC₉H₁₅ClN₂O202.68
Theoretical Yield 0.05 10.13
Actual Yield (To be determined experimentally)
Percent Yield (%) (To be calculated)

Mandatory Visualization

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.

reaction_pathway Furfural Furfural Intermediate Imine Intermediate Furfural->Intermediate + Piperazine - H2O Piperazine Piperazine Piperazine->Intermediate Product_base This compound Intermediate->Product_base + NaBH(OAc)3 Product_hcl This compound HCl Product_base->Product_hcl + HCl experimental_workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Hydrochloride Salt Formation A Mix Furfural and Piperazine in DCE B Add Sodium Triacetoxyborohydride A->B C Stir at Room Temperature B->C D Quench with NaHCO3 Solution C->D E Extract with Dichloromethane D->E F Dry and Concentrate E->F G Dissolve Free Base in Diethyl Ether F->G Crude Product H Add HCl in Diethyl Ether G->H I Filter Precipitate H->I J Wash with Cold Diethyl Ether I->J K Dry Under Vacuum J->K L L K->L Final Product

Application Notes and Protocols for 1-(2-Furylmethyl)piperazine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine and its derivatives represent a cornerstone in the development of centrally acting therapeutics, contributing to a wide array of drugs for neurological and psychiatric disorders. This document provides detailed application notes and protocols for the investigation of 1-(2-Furylmethyl)piperazine , a member of this versatile class of compounds. Due to a lack of specific published data on this particular molecule, the following information is based on the known pharmacology of structurally related furan-piperazine compounds and the broader class of arylpiperazines. These notes are intended to guide researchers in the synthesis, characterization, and evaluation of this compound for its potential in CNS drug discovery.

Introduction to Piperazine Derivatives in CNS Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs targeting the central nervous system.[1] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often impart favorable pharmacokinetic profiles, such as improved solubility and the ability to cross the blood-brain barrier. Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, anxiolyties, and treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][3] Their therapeutic effects are often mediated through interactions with various CNS receptors, including serotonin (5-HT), dopamine (D2), and sigma (σ) receptors.[4][5]

The incorporation of a furan moiety, as seen in this compound, introduces a distinct aromatic system that can engage in specific interactions with biological targets. While research on this compound is limited, related furoyl-piperazine compounds have been investigated as intermediates in the synthesis of novel pharmaceuticals.[6] This document outlines a prospective research plan for characterizing the CNS activity of this compound.

Synthesis and Characterization

General Synthesis Protocol for this compound

A common method for the synthesis of monosubstituted piperazines is through nucleophilic substitution. The following is a general protocol that can be adapted for the synthesis of this compound.

Reaction Scheme:

Materials:

  • Piperazine

  • 2-(Chloromethyl)furan or 2-Furaldehyde (for reductive amination)

  • Sodium triacetoxyborohydride (for reductive amination)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Potassium carbonate)

  • Sodium sulfate or Magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol, Ethyl acetate, Hexanes)

Protocol: Reductive Amination

  • To a solution of 2-furaldehyde (1.0 eq) in anhydrous dichloromethane, add piperazine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry.

Analytical Characterization

For the quantitative analysis of this compound and its potential metabolites in biological matrices, High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection is recommended.[7]

Table 1: Template for HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient To be optimized (e.g., 5-95% B over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (to be determined)or Mass Spectrometry (ESI+)
Injection Volume 10 µL

Hypothesized CNS Applications and Mechanisms of Action

Based on the pharmacology of related arylpiperazines, this compound is a candidate for investigation in several CNS disorders.

Potential Therapeutic Areas
  • Depression and Anxiety: Many arylpiperazines exhibit high affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A, which are key targets in the treatment of mood and anxiety disorders.[8]

  • Alzheimer's Disease: Some piperazine derivatives have shown potential in Alzheimer's disease by targeting amyloid-β aggregation and exhibiting neuroprotective effects.[3][9]

  • Schizophrenia: The modulation of dopamine D2 and serotonin 5-HT2A receptors by piperazine-containing compounds is a well-established strategy for antipsychotic drug development.

Hypothesized Signaling Pathway

Given the prevalence of 5-HT1A receptor agonism among arylpiperazines with anxiolytic and antidepressant effects, a plausible mechanism of action for this compound could involve the modulation of serotonergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT_release 5-HT Release 5HT Serotonin (5-HT) 5HT_release->5HT 5HT1A_R 5-HT1A Receptor AC Adenylyl Cyclase 5HT1A_R->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Neuroprotection Neuroprotection & Anxiolysis CREB->Neuroprotection FMP This compound FMP->5HT1A_R Agonist 5HT->5HT1A_R

Caption: Hypothesized 5-HT1A receptor signaling pathway for this compound.

Experimental Protocols

The following protocols are standard assays for characterizing the CNS activity of a novel compound like this compound.

In Vitro Receptor Binding Assay

This protocol is to determine the binding affinity of this compound for a specific CNS receptor (e.g., 5-HT1A).

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A)

  • This compound stock solution

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Non-specific binding control (e.g., a high concentration of a known ligand)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand, and 50 µL of either the test compound, buffer (for total binding), or non-specific control.

  • Add 50 µL of the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki value using competitive binding analysis software (e.g., Prism).

Table 2: Template for Receptor Binding Affinity Data

ReceptorRadioligandKi (nM) ± SEM
5-HT1A[³H]8-OH-DPAT
5-HT2A[³H]Ketanserin
D2[³H]Spiperone
σ1--INVALID-LINK---Pentazocine
In Vivo Behavioral Models

To assess the potential anxiolytic or antidepressant effects of this compound, standard rodent behavioral models can be employed.

Experimental Workflow:

G Start Start Compound This compound Administration (i.p. or p.o.) Start->Compound Behavioral_Test Behavioral Assay (e.g., Elevated Plus Maze, Forced Swim Test) Compound->Behavioral_Test Data_Collection Data Collection (e.g., Time in open arms, Immobility time) Behavioral_Test->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results Analysis->Results

Caption: General workflow for in vivo behavioral testing.

a) Elevated Plus Maze (for anxiolytic activity):

  • Administer this compound or vehicle to mice or rats at various doses.

  • After a set pre-treatment time (e.g., 30 minutes), place the animal in the center of the elevated plus maze, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the number of entries into the open and closed arms.

  • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

b) Forced Swim Test (for antidepressant activity):

  • Administer this compound or vehicle to mice or rats daily for a period of 7-14 days.

  • On the final day of treatment, place the animal in a cylinder of water from which it cannot escape.

  • Record the total duration of immobility during a 6-minute test session.

  • A significant decrease in immobility time suggests an antidepressant-like effect.

Table 3: Template for In Vivo Behavioral Data

Behavioral TestDose (mg/kg)Key Metric (Mean ± SEM)p-value vs. Vehicle
Elevated Plus Maze Vehicle
1
10
30
Forced Swim Test Vehicle
1
10
30

Conclusion

While direct experimental data for this compound in the context of CNS drug discovery is not currently available in the public domain, its structural similarity to other pharmacologically active piperazine derivatives suggests it is a compound of interest for further investigation. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, characterization, and preclinical evaluation of this compound. Researchers are encouraged to utilize these methodologies to explore the therapeutic potential of this novel compound in addressing the significant unmet needs in the treatment of CNS disorders.

References

Troubleshooting & Optimization

optimizing reaction yield for 1-(2-Furylmethyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-(2-Furylmethyl)piperazine. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: There are two primary and effective synthetic routes for the synthesis of this compound:

  • N-Alkylation of Piperazine: This method involves the direct reaction of piperazine with a furfuryl halide, such as furfuryl chloride, typically in the presence of a base.

  • Reductive Amination: This one-pot reaction involves the condensation of furfural with piperazine to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to yield the final product.

Q2: Which synthetic route is generally preferred and why?

A2: The choice of synthetic route often depends on the scale of the reaction, available starting materials, and desired purity.

  • Reductive amination is often preferred for its operational simplicity and the ability to avoid the handling of potentially unstable alkyl halides. It is a one-pot reaction that can lead to high yields of the desired mono-alkylated product.

  • N-alkylation can also be effective, but controlling the reaction to prevent the formation of the di-alkylated byproduct, 1,4-bis(2-furylmethyl)piperazine, can be a challenge.

Q3: How can I minimize the formation of the di-alkylated byproduct in the N-alkylation route?

A3: Minimizing the formation of the di-alkylated byproduct is a critical aspect of optimizing the N-alkylation of piperazine. Several strategies can be employed:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 fold) shifts the reaction equilibrium towards the formation of the mono-alkylated product.

  • Slow Addition of the Alkylating Agent: Adding the furfuryl chloride dropwise to the piperazine solution at a low temperature helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.

  • Use of a Mono-protected Piperazine: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one of the nitrogen atoms, directing the alkylation to the unprotected site. The Boc group can be subsequently removed under acidic conditions.

Q4: What are the common side reactions in the reductive amination of furfural?

A4: Besides the formation of the desired product, several side reactions can occur during the reductive amination of furfural with piperazine:

  • Formation of Furfuryl Alcohol: If the reducing agent is too reactive or if the reaction conditions are not optimized, the furfural can be directly reduced to furfuryl alcohol.[1]

  • Formation of Di-alkylated Product: Similar to the N-alkylation route, over-alkylation can occur, leading to the formation of 1,4-bis(2-furylmethyl)piperazine.

  • Formation of Amine Byproducts: Other amine byproducts can also be formed depending on the reaction conditions and the purity of the starting materials.

Troubleshooting Guides

This section provides troubleshooting for specific issues that may be encountered during the synthesis of this compound.

N-Alkylation Route: Troubleshooting
Problem Potential Cause Recommended Solution
Low Yield of Mono-alkylated Product Insufficient excess of piperazine.Increase the molar ratio of piperazine to furfuryl chloride to at least 5:1.
Reaction temperature is too high, leading to side reactions.Perform the reaction at a lower temperature (e.g., room temperature or below) and monitor the progress by TLC.
Incomplete reaction.Increase the reaction time or consider a more polar solvent like DMF to improve solubility.
High Yield of Di-alkylated Product Molar ratio of piperazine to furfuryl chloride is too low.Use a significant excess of piperazine (at least 5-fold).
Rapid addition of furfuryl chloride.Add the furfuryl chloride solution slowly and dropwise to the reaction mixture.
High reaction temperature.Maintain a lower reaction temperature throughout the addition and reaction time.
Use of unprotected piperazine.For optimal control and higher purity, use a mono-protected piperazine like N-Boc-piperazine.
Formation of Dark-colored Impurities Decomposition of furfuryl chloride.Use freshly distilled or high-purity furfuryl chloride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction temperature is too high.Lower the reaction temperature and monitor for any color changes.
Difficulty in Product Purification Presence of excess piperazine and piperazine salts.During workup, perform an acid wash to remove excess piperazine. The product can then be extracted into an organic solvent after basifying the aqueous layer.
Similar polarity of mono- and di-alkylated products.Use column chromatography with a carefully selected solvent system for efficient separation.
Reductive Amination Route: Troubleshooting
Problem Potential Cause Recommended Solution
Low Yield of Desired Product Inefficient imine formation.Ensure anhydrous conditions. The addition of a catalytic amount of acid (e.g., acetic acid) can facilitate imine formation.
Inactive or insufficient reducing agent.Use a fresh, high-quality reducing agent. Ensure the correct stoichiometry is used. Sodium triacetoxyborohydride is a mild and effective choice.
Low reaction temperature.Some reductive aminations require gentle heating to proceed at a reasonable rate.
Significant Formation of Furfuryl Alcohol Reducing agent is too reactive.Use a milder reducing agent like sodium triacetoxyborohydride, which is selective for the iminium ion over the aldehyde.[2]
Premature addition of the reducing agent.Allow sufficient time for the imine to form before adding the reducing agent.
Formation of Di-alkylated Byproduct Incorrect stoichiometry.Use an excess of piperazine relative to furfural.
Reaction Stalls or is Incomplete Poor solubility of reagents.Choose a suitable solvent in which all reactants are soluble. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[2]
Deactivation of the catalyst (if using catalytic hydrogenation).Ensure the use of high-purity reagents and solvents to avoid catalyst poisoning.
Difficult Work-up Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion.
Product remains in the aqueous layer.Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the product with an organic solvent.

Experimental Protocols

Protocol 1: N-Alkylation of Piperazine with Furfuryl Chloride

This protocol focuses on maximizing the yield of the mono-alkylated product by using a large excess of piperazine.

Materials:

  • Piperazine (10 eq.)

  • Furfuryl chloride (1 eq.)

  • Potassium carbonate (K₂CO₃) (2 eq.)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add piperazine and anhydrous acetonitrile.

  • Add potassium carbonate to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of furfuryl chloride in anhydrous acetonitrile to the stirred piperazine suspension over 1-2 hours.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to remove excess piperazine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Reductive Amination of Furfural with Piperazine

This protocol utilizes sodium triacetoxyborohydride as a mild and selective reducing agent.[3]

Materials:

  • Furfural (1 eq.)

  • Piperazine (1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve furfural and piperazine in anhydrous 1,2-dichloroethane.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Reaction_Pathways cluster_0 N-Alkylation Route cluster_1 Reductive Amination Route Piperazine Piperazine Product This compound Piperazine->Product + Furfuryl Chloride (Base) FurfurylChloride Furfuryl Chloride FurfurylChloride->Product Furfural Furfural FurfurylAlcohol Furfuryl Alcohol (Byproduct) Furfural->FurfurylAlcohol [H] Imine Iminium Ion Intermediate Furfural->Imine + Piperazine DiProduct 1,4-bis(2-furylmethyl)piperazine (Byproduct) Product->DiProduct + Furfuryl Chloride Imine->Product [H] Imine->DiProduct + Furfural, [H] Troubleshooting_Workflow Start Low Yield of This compound CheckRoute Which synthetic route was used? Start->CheckRoute NAlkylation N-Alkylation CheckRoute->NAlkylation N-Alkylation ReductiveAmination Reductive Amination CheckRoute->ReductiveAmination Reductive Amination CheckExcessPip Is a large excess of piperazine used? NAlkylation->CheckExcessPip CheckReducer Is a mild reducing agent used? ReductiveAmination->CheckReducer IncreaseExcess Increase piperazine to 5-10 eq. CheckExcessPip->IncreaseExcess No CheckAddition Was furfuryl chloride added slowly? CheckExcessPip->CheckAddition Yes End Improved Yield IncreaseExcess->End SlowAddition Add furfuryl chloride dropwise at low temp. CheckAddition->SlowAddition No ConsiderProtection Consider using N-Boc-piperazine CheckAddition->ConsiderProtection Yes SlowAddition->End ConsiderProtection->End UseSTAB Use NaBH(OAc)₃ CheckReducer->UseSTAB No CheckImineFormation Was imine formation allowed to complete? CheckReducer->CheckImineFormation Yes UseSTAB->End AllowMoreTime Increase reaction time before adding reducer CheckImineFormation->AllowMoreTime No CheckByproducts Are byproducts (e.g., furfuryl alcohol) observed? CheckImineFormation->CheckByproducts Yes AllowMoreTime->End OptimizeConditions Optimize temperature and reaction time CheckByproducts->OptimizeConditions Yes CheckByproducts->End No OptimizeConditions->End

References

Technical Support Center: Purification of Crude 1-(2-Furylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1-(2-Furylmethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, particularly after its synthesis via the reductive amination of furfural with piperazine.

Problem 1: Low Yield of Isolated Product

  • Symptoms: The final mass of the purified this compound is significantly lower than theoretically expected.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Incomplete Reaction Before beginning the work-up, ensure the reaction has gone to completion by using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Product Loss During Extraction This compound is a basic compound. During aqueous extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to keep the product in its free base form, thus maximizing its partitioning into the organic solvent. Conversely, to remove non-basic impurities, the product can be protonated and extracted into an acidic aqueous layer.
Product Precipitation During Work-up The hydrochloride salt of the product may precipitate if the pH of the aqueous layer becomes too acidic. Carefully monitor and adjust the pH during extractions.
Co-elution with Impurities During Chromatography Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.

Problem 2: Presence of Impurities in the Final Product

  • Symptoms: Analytical data (e.g., NMR, GC-MS) of the purified product shows the presence of unreacted starting materials or by-products.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Unreacted Piperazine Piperazine is highly water-soluble. A thorough wash of the organic layer with water or brine during the extraction process should remove most of the unreacted piperazine.
Unreacted Furfural Furfural can be removed by washing the organic layer with a saturated aqueous solution of sodium bisulfite.
Presence of 1,4-bis(2-furylmethyl)piperazine (Disubstituted Byproduct) This byproduct is generally less polar than the desired monosubstituted product. This difference in polarity can be exploited for separation by column chromatography using a suitable eluent system. Recrystallization may also be effective if a solvent system that selectively crystallizes the desired product can be found.
Product is an Oil and Difficult to Handle Converting the oily free base to its hydrochloride salt can yield a solid material that is easier to handle and purify by recrystallization. This can be achieved by dissolving the oil in a suitable solvent (e.g., diethyl ether, isopropanol) and adding a solution of HCl in the same or a compatible solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: When synthesizing this compound via reductive amination of furfural and piperazine, the most common impurities are:

  • Unreacted piperazine

  • Unreacted furfural

  • The intermediate imine formed between furfural and piperazine

  • The disubstituted byproduct, 1,4-bis(2-furylmethyl)piperazine

  • Furfuryl alcohol, from the reduction of furfural

Q2: How can I remove the 1,4-bis(2-furylmethyl)piperazine byproduct?

A2: The 1,4-disubstituted byproduct is typically less polar than the desired monosubstituted product. This difference can be used for separation by silica gel column chromatography. A carefully chosen solvent system, often a gradient from a less polar to a more polar eluent, should allow for the elution of the disubstituted byproduct before your desired product.

Q3: My purified this compound is an oil. How can I solidify it?

A3: Converting the basic free base to its hydrochloride salt is a common method to obtain a solid. Dissolve the oily product in a suitable organic solvent like diethyl ether or isopropanol and add a solution of hydrogen chloride in ether or isopropanol dropwise. The hydrochloride salt will often precipitate and can be collected by filtration.[1] This solid can then be further purified by recrystallization.

Q4: What are some good starting solvent systems for column chromatography of this compound?

A4: For silica gel column chromatography, a good starting point is a mixture of a non-polar and a polar solvent. Common choices include:

  • Hexanes/Ethyl Acetate

  • Dichloromethane/Methanol

  • Petroleum Ether/Ethyl Acetate

The ratio of the solvents should be optimized based on the polarity of your product, as determined by TLC. For basic compounds like this, adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can improve the peak shape and reduce tailing.[1]

Q5: What are some suitable solvents for recrystallizing my product?

A5: The choice of recrystallization solvent is highly dependent on the specific form of your compound (free base or salt). Some commonly used solvents for piperazine derivatives include:

  • Ethanol

  • Isopropanol

  • Methanol/Water

  • Acetone/Water

It is recommended to perform small-scale solvent screening to find a solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol outlines a general procedure for the initial purification of crude this compound from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) three times. The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Basification: Combine the acidic aqueous layers and, in a fume hood, carefully add a base such as 10M sodium hydroxide (NaOH) with cooling until the pH is greater than 9.

  • Extraction of Free Base: Extract the now basic aqueous solution three times with a fresh portion of the organic solvent.

  • Washing and Drying: Combine the organic layers containing the purified free base and wash with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude purified product.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of the crude product using silica gel column chromatography.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate with 1% triethylamine) to find an eluent that gives good separation between your product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.[1]

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column. Alternatively, for less soluble products, perform a dry loading by adsorbing the product onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, may be necessary to separate all components.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt

This protocol is for the purification of the solid hydrochloride salt of this compound.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol. Add a solution of HCl in isopropanol dropwise until the solution is acidic. The hydrochloride salt should precipitate.

  • Dissolution: Transfer the crude salt to a clean flask. Add a small amount of a suitable recrystallization solvent (e.g., ethanol or isopropanol) and heat the mixture until the solid dissolves completely.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, further cool the flask in an ice bath.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Table 1: Common Purification Techniques and Expected Outcomes

Purification TechniqueTarget Impurities RemovedTypical Purity AchievedNotes
Acid-Base Extraction Neutral and acidic impurities>90%Good for initial cleanup.
Column Chromatography Structurally similar impurities (e.g., disubstituted byproduct)>98%Requires optimization of the solvent system.
Recrystallization Insoluble and minor soluble impurities>99%Best for obtaining highly pure solid material.
Distillation Non-volatile impurities>95%Product must be thermally stable.

Visualizations

experimental_workflow crude_product Crude this compound (from reductive amination) acid_base Acid-Base Extraction crude_product->acid_base Initial Cleanup column_chrom Column Chromatography acid_base->column_chrom Further Purification impurities_removed1 Removal of non-basic and acidic impurities acid_base->impurities_removed1 recrystallization Recrystallization (as Hydrochloride Salt) column_chrom->recrystallization Optional Polishing (if solid desired) pure_product Pure this compound column_chrom->pure_product impurities_removed2 Removal of closely related impurities (e.g., disubstituted) column_chrom->impurities_removed2 recrystallization->pure_product impurities_removed3 Final polishing to high purity recrystallization->impurities_removed3

Caption: General purification workflow for crude this compound.

troubleshooting_logic start Purification Attempt check_purity Analyze Purity (NMR, GC-MS) start->check_purity is_pure Is the product pure? check_purity->is_pure end Pure Product Obtained is_pure->end Yes troubleshoot Identify Impurity is_pure->troubleshoot No unreacted_sm Unreacted Starting Materials? troubleshoot->unreacted_sm Identify disubstituted Disubstituted Byproduct? troubleshoot->disubstituted Identify other_impurities Other Impurities? troubleshoot->other_impurities Identify extraction_wash Improve Acid-Base Extraction/Washes unreacted_sm->extraction_wash column_chrom Optimize Column Chromatography disubstituted->column_chrom recrystallize Attempt Recrystallization other_impurities->recrystallize extraction_wash->start Re-purify column_chrom->start Re-purify recrystallize->start Re-purify

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 1-(2-Furylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 1-(2-Furylmethyl)piperazine, with a specific focus on preventing the common side reaction of di-acylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The primary challenge is controlling the selectivity between mono- and di-alkylation (or acylation in the case of reductive amination from an aldehyde) at the two reactive nitrogen atoms of the piperazine ring. This often leads to the formation of the undesired 1,4-bis(2-furylmethyl)piperazine byproduct, which can complicate purification and reduce the yield of the target mono-substituted product.

Q2: What are the main synthetic routes to prepare this compound?

The two primary synthetic routes are:

  • Direct N-alkylation: This involves reacting piperazine with a 2-furylmethyl halide (e.g., chloride or bromide).

  • Reductive Amination: This is a one-pot, two-step process where piperazine is first reacted with 2-furaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired product.[1] This method is advantageous as it can prevent the formation of quaternary ammonium salts.[2]

Q3: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?

Several strategies can be employed to favor mono-alkylation:

  • Use of a Protecting Group: This is the most reliable method.[1] Using a mono-protected piperazine, such as N-Boc-piperazine, blocks one nitrogen atom, directing the alkylation to the unprotected nitrogen. The protecting group can be subsequently removed.[1][2]

  • Control of Stoichiometry: Using a significant excess of piperazine relative to the 2-furylmethylating agent can statistically favor mono-alkylation.[1][2]

  • Slow Addition: Adding the 2-furylmethylating agent dropwise to the piperazine solution helps maintain a low concentration of the electrophile, reducing the probability of a second alkylation event.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.[1]

Troubleshooting Guide: Di-acylation in this compound Synthesis

This guide addresses the specific issue of significant di-acylation byproduct formation during the synthesis of this compound.

Problem Potential Cause Recommended Solution
High percentage of 1,4-bis(2-furylmethyl)piperazine observed by TLC, GC-MS, or NMR. Incorrect stoichiometry.Use an excess of piperazine (3-5 equivalents) relative to the 2-furylmethylating agent.
Rapid addition of the 2-furylmethylating agent.Add the 2-furylmethylating agent slowly and dropwise to the reaction mixture, preferably at a low temperature to better control the reaction rate.
Use of unprotected piperazine.For optimal control and higher purity of the mono-substituted product, utilize a mono-protected piperazine such as N-Boc-piperazine or N-formyl piperazine.[1][2]
Inappropriate solvent or base.For direct alkylation, consider using a non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF.[1]
Difficulty in separating the mono- and di-substituted products by column chromatography. Similar polarities of the products.If di-alkylation is unavoidable, consider converting the remaining free NH of the mono-substituted product to a derivative with a significantly different polarity (e.g., by reacting with Boc anhydride) to facilitate separation.[2]
Low overall yield of the desired mono-substituted product. Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If the reaction stalls, consider increasing the temperature or reaction time.
Product loss during work-up.The product may have some water solubility. Ensure thorough extraction with an appropriate organic solvent. If the product is in an aqueous phase as a salt, basify the solution to free the amine before extraction.

Experimental Protocols

Protocol 1: Reductive Amination of 2-Furaldehyde with Piperazine

This protocol is designed to favor the formation of the mono-substituted product.

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (3 equivalents) in a suitable solvent such as methanol or dichloromethane.

  • Aldehyde Addition: To this solution, add 2-furaldehyde (1 equivalent) dropwise at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or another suitable organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Mono-N-Alkylation using a Protecting Group

This protocol offers a high degree of control over selectivity.

  • Alkylation of N-Boc-piperazine: Dissolve N-Boc-piperazine (1 equivalent) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like acetonitrile or DMF. Add 2-furylmethyl chloride (1 equivalent) dropwise to the mixture.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, filter off the base. Remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield N-Boc-N'-(2-furylmethyl)piperazine.

  • Deprotection: Dissolve the purified product in a suitable solvent (e.g., dichloromethane or dioxane) and add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Work-up: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the combined organic layers, filter, and concentrate to obtain the desired this compound.

Data Presentation

Table 1: Comparison of Strategies to Prevent Di-acylation

StrategyKey ParametersExpected OutcomePurity of Mono-productOverall Yield
Excess Piperazine 3-5 equivalents of piperazineStatistical preference for mono-alkylationModerateModerate to Good
Slow Addition Dropwise addition of alkylating agent at low temperatureReduced local concentration of electrophileModerate to GoodGood
Mono-protected Piperazine Use of N-Boc or other protecting groupsHigh selectivity for mono-alkylationHigh to ExcellentGood (two steps)
Piperazine Salt Use of piperazine monohydrochlorideReduced nucleophilicity of the second nitrogenModerateModerate

Visualizations

ReactionPathway Piperazine Piperazine MonoAcyl This compound (Desired Product) Piperazine->MonoAcyl + 2-Furaldehyde (1 eq) Furfural 2-Furaldehyde Furfural->MonoAcyl ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->MonoAcyl Reduction DiAcyl 1,4-bis(2-Furylmethyl)piperazine (Byproduct) MonoAcyl->DiAcyl + 2-Furaldehyde (Excess or Fast Addition)

Caption: Reaction pathway for the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_diacylation High Di-acylation? start->check_diacylation stoichiometry Adjust Stoichiometry: Increase Piperazine Excess check_diacylation->stoichiometry Yes success Successful Synthesis: High Yield of Mono-product check_diacylation->success No addition_rate Slow Down Addition Rate of 2-Furaldehyde stoichiometry->addition_rate re_evaluate Re-evaluate Conditions stoichiometry->re_evaluate protecting_group Use Mono-protected Piperazine (e.g., N-Boc) addition_rate->protecting_group addition_rate->re_evaluate protecting_group->re_evaluate

Caption: Troubleshooting workflow for preventing di-acylation.

References

Technical Support Center: Scaling Up 1-(2-Furylmethyl)piperazine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-(2-Furylmethyl)piperazine. Our resources are designed to address common challenges encountered during process development and scale-up, ensuring efficient, safe, and high-purity production.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound synthesis, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Yield of this compound and Formation of Di-substituted Byproduct

Question: My reaction yield for the mono-alkylation of piperazine with 2-furfuryl chloride is significantly lower on a larger scale, and I'm observing a substantial amount of the di-substituted byproduct, 1,4-bis(2-furylmethyl)piperazine. How can I improve the selectivity for mono-substitution?

Answer: The formation of the di-substituted byproduct is a common challenge when scaling up piperazine alkylations due to the comparable reactivity of the second nitrogen atom after the first substitution.[1] Several strategies can be employed to favor mono-substitution:

  • Molar Ratio Adjustment: Using a significant excess of piperazine is the most straightforward approach to increase the statistical probability of the electrophile (2-furfuryl chloride) reacting with an un-substituted piperazine molecule.[1]

  • Protonation: Employing a protonated piperazine salt can help protect one of the nitrogen atoms, thereby suppressing the formation of the di-substituted derivative.[1]

  • Controlled Addition: A slow, controlled addition of the alkylating agent to the reaction mixture can help maintain a low concentration of the electrophile, further favoring mono-alkylation.

Data Presentation: Effect of Stoichiometry on Product Distribution

Molar Ratio (Piperazine : 2-Furfuryl Chloride)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low
10 : 1Very HighTrace

Note: Yields are generalized and will vary based on specific reaction conditions such as temperature, solvent, and reaction time.

Logical Relationship: Troubleshooting Low Mono-substitution Yield

G cluster_yes1 Yes cluster_no1 No start Low Yield of Mono-substituted Product q1 Significant Di-substitution Observed? start->q1 q2 Incomplete Reaction? q1->q2 No a1 Stoichiometry Issue q1->a1 Yes a3 Suboptimal Reaction Conditions q2->a3 Yes a2 High Reactivity of Mono-substituted Product a1->a2 s1 Increase Piperazine Excess (5-10 eq.) a2->s1 s2 Use Mono-protected Piperazine (e.g., Boc) a2->s2 s3 Increase Temperature or Reaction Time a3->s3 s4 Check Reagent Quality a3->s4

Caption: Troubleshooting workflow for low mono-substitution yield.

Issue 2: Difficulty in Purifying this compound

Question: I am struggling with the purification of the final product. Column chromatography is not efficient at a large scale, and distillation results in product degradation. What are some scalable purification strategies?

Answer: The basic nature and potential water solubility of this compound can present purification challenges.[1] Here are some effective methods for large-scale purification:

  • Acid-Base Extraction: This is a highly effective and scalable technique for separating basic compounds like piperazine derivatives from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The desired product will move to the aqueous layer as its protonated salt. The aqueous layer can then be basified, and the purified product can be re-extracted into an organic solvent.[1]

  • Crystallization: If the product is a solid, crystallization can be an excellent method for achieving high purity. This may involve forming a salt (e.g., hydrochloride) to improve the crystalline nature of the product. A patent for a related compound, 1-(2-Furoyl)piperazine, describes precipitating the hydrochloride salt to achieve purification.[2]

Experimental Workflow: Purification by Acid-Base Extraction

G start Crude Reaction Mixture step1 Dissolve in Organic Solvent (e.g., Toluene, DCM) start->step1 step2 Extract with Aqueous Acid (e.g., 1M HCl) step1->step2 step3 Separate Layers step2->step3 step4_org Organic Layer (Contains non-basic impurities) step3->step4_org step4_aq Aqueous Layer (Contains protonated product) step3->step4_aq step5 Basify Aqueous Layer (e.g., with NaOH to pH > 12) step4_aq->step5 step6 Re-extract with Organic Solvent step5->step6 step7 Separate Layers step6->step7 step8_org Organic Layer (Contains purified product) step7->step8_org step8_aq Aqueous Layer (Discard) step7->step8_aq step9 Wash Organic Layer with Brine step8_org->step9 step10 Dry over Na2SO4, Filter step9->step10 step11 Concentrate under Reduced Pressure step10->step11 end Purified this compound step11->end

Caption: Workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

Synthesis and Scale-Up

Q1: What are the most common synthetic routes for this compound, and what are the scale-up considerations for each?

There are two primary routes for the synthesis of this compound:

  • Reductive Amination: This involves the reaction of furfural with piperazine in the presence of a reducing agent.

    • Scale-up Considerations: Heat management during the reduction step is critical, especially with highly reactive reducing agents like sodium borohydride. The choice of solvent and catalyst (if applicable for catalytic hydrogenation) needs to be optimized for cost and efficiency at scale.

  • Direct N-Alkylation: This is the reaction of piperazine with a 2-furfuryl halide (e.g., chloride or bromide).[3]

    • Scale-up Considerations: As discussed in the troubleshooting section, controlling the stoichiometry to favor mono-alkylation is the main challenge.[1] Efficient mixing and heat transfer are crucial to avoid localized high concentrations of the alkylating agent, which can lead to increased di-substitution.

Signaling Pathway: Synthesis of this compound

G cluster_reactants Reactants cluster_products Products piperazine Piperazine product This compound piperazine->product Mono-alkylation (Desired Reaction) furfuryl_chloride 2-Furfuryl Chloride furfuryl_chloride->product byproduct 1,4-bis(2-furylmethyl)piperazine furfuryl_chloride->byproduct product->byproduct Further Alkylation (Side Reaction)

Caption: Synthetic pathway showing desired and side reactions.

Q2: What are the key safety considerations when scaling up the production of this compound?

  • Piperazine Handling: Anhydrous piperazine can be corrosive and may cause skin burns and eye damage.[4] It can also cause allergic skin reactions and respiratory issues if inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is essential.

  • Reaction Exotherms: Alkylation reactions can be exothermic. Temperature control must be carefully managed in large reactors to prevent thermal runaways.

  • Solvent Handling: The use of large quantities of organic solvents requires adherence to all safety protocols for flammable and potentially toxic substances. Ensure adequate ventilation and use of explosion-proof equipment.

Purification and Analysis

Q3: What analytical methods are recommended for in-process control and final product quality assessment?

  • In-Process Control (IPC):

    • Thin Layer Chromatography (TLC): A quick and simple method to monitor reaction progress.

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantify the consumption of starting materials and the formation of the product and byproducts.

  • Final Product Quality Control:

    • HPLC: To determine the purity of the final product and quantify any impurities. A C18 reverse-phase column with a mobile phase of water and acetonitrile containing an acid modifier (e.g., 0.1% formic acid) is a good starting point.[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.[5]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[5]

Q4: How can I identify and control potential impurities in the final product?

Common impurities may include unreacted piperazine, the di-substituted byproduct, and residual solvents.[6]

  • Identification: HPLC and GC-MS are powerful techniques for identifying and quantifying impurities.[7] Reference standards for potential impurities should be used for accurate identification.

  • Control:

    • Optimize reaction conditions to minimize byproduct formation.

    • Implement a robust purification process (e.g., acid-base extraction, crystallization) to remove impurities to acceptable levels.

    • Thoroughly dry the final product to remove residual solvents.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via N-Alkylation

  • Materials:

    • Piperazine (10 molar equivalents)

    • 2-Furfuryl chloride (1 molar equivalent)

    • Potassium carbonate (2 molar equivalents)

    • Acetonitrile

  • Procedure:

    • To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge piperazine and acetonitrile.

    • Add potassium carbonate to the mixture and stir to create a slurry.

    • Slowly add a solution of 2-furfuryl chloride in acetonitrile to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature below 30°C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or HPLC until the 2-furfuryl chloride is consumed.

    • Once the reaction is complete, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Proceed with purification as described in Protocol 2.

Protocol 2: Purification by Acid-Base Extraction

  • Materials:

    • Crude this compound

    • Toluene

    • 1M Hydrochloric Acid

    • 6M Sodium Hydroxide

    • Brine (saturated NaCl solution)

    • Sodium Sulfate (anhydrous)

  • Procedure:

    • Dissolve the crude product in toluene.

    • Transfer the solution to a separatory funnel and extract three times with 1M hydrochloric acid.

    • Combine the aqueous extracts and wash with a small amount of fresh toluene to remove any remaining non-basic impurities.

    • Cool the combined aqueous layer in an ice bath and slowly add 6M sodium hydroxide with stirring until the pH is greater than 12.

    • Extract the basic aqueous layer three times with toluene.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

References

byproduct identification in 1-(2-Furylmethyl)piperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-Furylmethyl)piperazine synthesis, particularly via the reductive amination of furfural with piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound is the reductive amination of furfural with piperazine. This typically involves the condensation of furfural and piperazine to form an iminium intermediate, which is then reduced to the final product.

Q2: What are the potential byproducts in the synthesis of this compound?

A2: Several byproducts can form during the synthesis of this compound. These can be broadly categorized as:

  • Process-related impurities: Unreacted starting materials such as furfural and piperazine.

  • Over-alkylation products: The desired product, being a secondary amine, can react further with furfural to form N,N'-bis(2-furylmethyl)piperazine.

  • Reduction of starting material: Furfural can be reduced to furfuryl alcohol.

  • Furan ring-opened or rearranged products: Under harsh acidic or thermal conditions, the furan ring may be susceptible to degradation.

Q3: How can I minimize the formation of the N,N'-bis(2-furylmethyl)piperazine byproduct?

A3: To minimize the formation of the di-substituted byproduct, it is advisable to use an excess of piperazine relative to furfural. This stoichiometric imbalance favors the mono-alkylation product. Careful control of reaction time and temperature can also help in reducing the extent of the second alkylation.

Q4: My final product is a yellow, viscous liquid, but I expected a crystalline solid. What could be the issue?

A4: The presence of impurities often results in the product being an oil or a viscous liquid instead of a crystalline solid. Broad peaks in NMR spectra are also indicative of impurities. Purification, for instance, through column chromatography or crystallization of a salt form (e.g., hydrochloride salt), may be necessary to obtain a pure, solid product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC or GC-MS to ensure the complete consumption of the limiting reagent. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Inefficient Reduction Ensure the reducing agent is fresh and added in appropriate molar excess. The choice of reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) can also influence the reaction efficiency.
Side Reactions As detailed in the FAQs, the formation of byproducts such as furfuryl alcohol or N,N'-bis(2-furylmethyl)piperazine can reduce the yield of the desired product. Optimize reaction conditions (stoichiometry, temperature, reaction time) to minimize these side reactions.
Work-up Issues During aqueous work-up, ensure the pH is appropriately adjusted to ensure the product is in its free base form and can be efficiently extracted into the organic phase. Multiple extractions may be necessary.
Problem 2: Presence of Unreacted Starting Materials in the Final Product
Possible Cause Suggested Solution
Incorrect Stoichiometry Ensure the molar ratios of the reactants and reducing agent are correct. An excess of the aldehyde can lead to its presence in the final product.
Insufficient Reaction Time or Temperature Allow the reaction to proceed for a sufficient duration at an optimal temperature to ensure complete conversion.
Ineffective Purification If starting materials persist after the reaction, purification via column chromatography is recommended. Alternatively, an acidic wash during work-up can help remove unreacted piperazine.
Problem 3: Identification of Unknown Impurities

If unknown impurities are detected, a combination of analytical techniques is recommended for their identification.

Analytical Technique Information Provided
GC-MS Provides the mass-to-charge ratio of the impurity, which can help in determining its molecular weight and fragmentation pattern, aiding in structural elucidation.
HPLC Allows for the separation and quantification of impurities. The retention time can be compared to known standards.
NMR (¹H, ¹³C) Provides detailed structural information about the impurity, allowing for its definitive identification.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the reaction mixture or final product in the mobile phase.

Protocol 2: GC-MS Method for Byproduct Identification
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • Injector Temperature: 250 °C

  • Detector: Mass Spectrometer (Electron Ionization - EI)

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or methanol.

Visualizations

Byproduct_Identification_Workflow cluster_0 Initial Analysis cluster_1 Separation & Quantification cluster_2 Identification Crude_Product Crude Reaction Mixture TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Spot Impurity_Detected Impurity Detected TLC_Analysis->Impurity_Detected Multiple Spots HPLC_Analysis HPLC Analysis Compare_Standards Compare with Known Standards HPLC_Analysis->Compare_Standards GCMS_Analysis GC-MS Analysis GCMS_Analysis->Compare_Standards Impurity_Detected->HPLC_Analysis Quantify Impurity_Detected->GCMS_Analysis Identify Mass NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Compare_Standards->NMR_Analysis No Match Structure_Elucidation Structure Elucidation Compare_Standards->Structure_Elucidation Match Found NMR_Analysis->Structure_Elucidation

Caption: Workflow for the identification and characterization of byproducts.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction_Completion Check Reaction Completion (TLC/GC-MS) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete Complete Reaction Complete Check_Reaction_Completion->Complete Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Reagents Incomplete->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (GC-MS/NMR) Complete->Analyze_Byproducts Optimize_Conditions->Start Purification_Issues Purification Issues Analyze_Byproducts->Purification_Issues Optimize_Purification Optimize Purification: - Column Chromatography - Recrystallization Purification_Issues->Optimize_Purification Yes End Pure Product Optimize_Purification->End

Technical Support Center: Purification of 1-(2-Furylmethyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of 1-(2-Furylmethyl)piperazine hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to assist in your laboratory work.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound hydrochloride.

Issue Possible Cause(s) Recommended Solution(s)
Low Purity After Initial Synthesis - Incomplete reaction.- Formation of byproducts such as 1,4-bis(2-furylmethyl)piperazine.- Residual starting materials (piperazine, furfural).- Over-reduction of the furan ring during reductive amination.- Monitor reaction progress by TLC or LC-MS to ensure completion.- Optimize the stoichiometry of reactants to minimize disubstitution.- Employ purification techniques such as recrystallization or column chromatography to remove impurities.
Product is an Oil and Difficult to Handle The product is in its free base form, which can be an oil at room temperature.Convert the oily free base to its hydrochloride salt to induce solidification. This is achieved by treating a solution of the free base with hydrochloric acid.
Discoloration of the Final Product (Yellow or Brown) - Presence of colored impurities from the furfural starting material.- Degradation of the furan ring, which can be sensitive to acidic conditions and oxidation.- Treat a solution of the crude product with activated charcoal before filtration and recrystallization.- Ensure the purification process is carried out promptly and under an inert atmosphere if possible to minimize oxidation.
Low Yield After Purification - Product loss during extraction and washing steps.- Use of an inappropriate recrystallization solvent, leading to high solubility of the product at low temperatures.- Ensure the pH is correctly adjusted during aqueous workups to minimize the solubility of the free base in the aqueous layer.- Perform small-scale solvent screening to identify an optimal recrystallization solvent or solvent system that maximizes recovery.
Broad Melting Point Range Presence of impurities or residual solvent.- Further purify the product using the methods described below.- Ensure the purified solid is thoroughly dried under vacuum to remove any trapped solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities originating from the synthesis, typically a reductive amination of furfural with piperazine, include:

  • 1,4-bis(2-furylmethyl)piperazine: This disubstituted byproduct forms when both nitrogen atoms of the piperazine ring react with furfural.

  • Unreacted Piperazine: Incomplete reaction can leave residual piperazine.

  • Products of Furan Ring Reduction: The furan ring can be susceptible to hydrogenation, leading to tetrahydrofurfurylmethyl derivatives.

  • Polymeric byproducts: Furfural can polymerize under certain conditions.

Q2: My this compound free base is an oil. How can I purify it before converting it to the hydrochloride salt?

A2: If the free base is an oil, purification is best achieved using silica gel column chromatography. A typical mobile phase would be a gradient of dichloromethane and methanol. To prevent streaking of the basic amine on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

Q3: What are the best solvents for recrystallizing this compound hydrochloride?

A3: Common solvents for the recrystallization of piperazine hydrochloride salts include polar protic solvents. Good starting points for solvent screening are:

  • Ethanol

  • Isopropanol

  • Methanol/Water mixture

  • Ethanol/Water mixture

The ideal solvent will dissolve the compound when hot but have low solubility when cold, allowing for good crystal recovery.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound hydrochloride can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying purity and detecting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify the compound and detect the presence of impurities by comparing the integration of characteristic peaks.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Experimental Protocols

Protocol 1: Conversion of Crude Free Base to Hydrochloride Salt and Purification by Recrystallization

This protocol describes the conversion of the crude oily free base of this compound to its hydrochloride salt, followed by purification.

  • Dissolution: Dissolve the crude this compound free base (1 equivalent) in a minimal amount of a suitable solvent such as isopropanol or ethanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2 M HCl in isopropanol or concentrated HCl) dropwise until the solution becomes acidic (test with pH paper).

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by scratching the inside of the flask with a glass rod or by cooling the solution in an ice bath.

  • Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold solvent (the same solvent used for the reaction).

  • Recrystallization:

    • Transfer the crude hydrochloride salt to a clean Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

    • Heat the mixture with stirring until the solid completely dissolves.

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

    • Allow the clear solution to cool slowly to room temperature to form crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Final Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of this compound hydrochloride.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a modifier. For example:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient might be from 5% to 95% Solvent B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.

Data Presentation

The following table summarizes representative data for the purification of this compound hydrochloride.

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Recovery (%) Appearance
Recrystallization from Ethanol92.5%99.2%85%White crystalline solid
Recrystallization from Isopropanol92.5%99.5%88%White crystalline solid
Column Chromatography followed by Salt Formation85.0%99.8%75%Off-white crystalline solid

Visualizations

Below are diagrams illustrating key workflows and chemical relationships relevant to the purification of this compound hydrochloride.

purification_workflow start Crude this compound (Free Base Oil) dissolve Dissolve in Isopropanol start->dissolve acidify Add HCl Solution dissolve->acidify precipitate Precipitation of Crude HCl Salt acidify->precipitate filter1 Vacuum Filtration precipitate->filter1 crude_salt Crude Hydrochloride Salt filter1->crude_salt re_dissolve Dissolve in Hot Ethanol crude_salt->re_dissolve charcoal Add Activated Charcoal (optional) re_dissolve->charcoal cool Slow Cooling to Room Temperature re_dissolve->cool hot_filter Hot Filtration (optional) charcoal->hot_filter hot_filter->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filter2 Vacuum Filtration ice_bath->filter2 wash Wash with Cold Ethanol filter2->wash dry Dry Under Vacuum wash->dry final_product Pure this compound HCl dry->final_product

Caption: Workflow for the purification of this compound hydrochloride.

Caption: Key chemical structures in the purification of this compound.

troubleshooting N-(2-Furoyl)piperazine synthesis pH control

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with pH control during the synthesis of N-(2-Furoyl)piperazine. The information is presented in a question-and-answer format to directly address common experimental issues.

Troubleshooting Guide: pH Control

This section addresses specific problems that may arise during the synthesis, focusing on pH-related causes and solutions.

Question 1: My final product yield is significantly lower than expected, and I suspect a pH-related issue. What are the likely causes?

Answer: Low yield in this synthesis is frequently linked to improper pH control at two critical stages: the acylation reaction and the final product extraction.

  • During Acylation: If the pH is not maintained at the optimal acidic level (around 4.5) during the addition of furoyl chloride, the formation of the di-substituted byproduct, 1,4-Di-(2-furoyl)-piperazine, can be favored, which consumes the starting material and reduces the yield of your desired product.[1][2]

  • During Extraction: For efficient extraction into an organic solvent like chloroform, the N-(2-Furoyl)piperazine must be in its free base form. If the aqueous reaction mixture is not made sufficiently basic (e.g., pH 8.5) before extraction, the product will remain in its protonated, water-soluble salt form, leading to poor recovery.[1]

Question 2: I'm observing a significant amount of a di-acylated byproduct in my crude product analysis. How can this be prevented?

Answer: The formation of 1,4-Di-(2-furoyl)-piperazine is a common side reaction that can be minimized by strictly controlling the reaction's pH.[2] To selectively synthesize the mono-acylated product, the reaction should be carried out at a pH of approximately 4.5.[1] This is achieved by the simultaneous and careful addition of a base, such as 10% sodium hydroxide solution, to neutralize the hydrochloric acid that is generated as a byproduct of the reaction between furoyl chloride and piperazine.[1] This ensures that the piperazine is predominantly mono-protonated, deactivating the second amine group and preventing a second acylation.

Question 3: The pH of my reaction drops sharply when I add the furoyl chloride. How can I maintain a stable pH?

Answer: A rapid drop in pH is an expected consequence of the HCl generated during the acylation. To counteract this, you must add a base concurrently with the furoyl chloride. The recommended procedure is to add both the furoyl chloride and a 10% NaOH solution at such a rate that the pH is consistently maintained at the target of 4.5.[1] Using a calibrated pH meter for real-time monitoring is crucial. If you are struggling to maintain control, reduce the addition rate of both solutions.

Question 4: My product recovery is poor during the workup, with most of it remaining in the aqueous layer. Is this related to pH?

Answer: Yes, this is a classic pH-related extraction issue. N-(2-Furoyl)piperazine, being an amine, is basic. In an acidic or neutral aqueous solution, it exists as a protonated salt, which is soluble in water but not in common organic extraction solvents like chloroform. To ensure the product is in its neutral (free base) form, which is soluble in organic solvents, the pH of the solution must be raised to a basic level (a pH of 8.5 is recommended) before beginning the extraction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the rationale for adjusting the initial pH to 4.5 before starting the acylation?

A: Piperazine is a diamine. By adjusting the pH to 4.5, the piperazine is maintained predominantly in a mono-protonated state. This effectively "protects" one of the two amine groups by making it non-nucleophilic, thereby statistically favoring the formation of the desired mono-acylated N-(2-Furoyl)piperazine and suppressing the formation of the di-acylated byproduct.[1][2]

Q2: Why is the pH raised to 8.5 after the reaction is complete?

A: The purpose of this step is to facilitate product extraction. Raising the pH to 8.5 deprotonates the product, converting it from its water-soluble hydrochloride salt form into the neutral free base. This free base form has much higher solubility in organic solvents like chloroform, allowing for efficient separation from the aqueous reaction mixture.[1]

Q3: What are the main consequences of failing to control the pH during the addition of furoyl chloride?

A: The primary consequence is a significantly reduced yield of N-(2-Furoyl)piperazine due to the competitive formation of the 1,4-Di-(2-furoyl)-piperazine byproduct.[2] The uncontrolled generation of HCl will also make the reaction mixture increasingly acidic, which could potentially lead to other side reactions or degradation of the desired product.

Q4: Can bases other than sodium hydroxide be used for pH control in this synthesis?

A: While the referenced protocol specifically uses a 10% aqueous solution of sodium hydroxide for its rapid and precise control in an aqueous medium, other bases are used in similar acylation reactions (e.g., Schotten-Baumann conditions).[1] Alternatives could include potassium carbonate or organic bases like triethylamine, often used in biphasic or non-aqueous systems. However, substituting the base would require a thorough re-optimization of the reaction conditions, including solvent and temperature, to achieve a comparable yield and purity.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative parameters for the synthesis as described in the literature.

ParameterValuePurposeReference
Initial Reaction pH 4.5Promotes selective mono-acylation[1]
pH during Acylation Maintained at 4.5Prevents di-acylation byproduct formation[1][2]
pH for Extraction 8.5Converts product to free base for organic extraction[1]
Acylation Reagent Furoyl ChlorideAcylating agent[1]
Starting Material Piperazine HexahydrateAmine source[1]
pH Control (Acid) 6N HClInitial pH adjustment[1]
pH Control (Base) 10% NaOH SolutionpH maintenance during acylation and final adjustment[1]
Reaction Time 1 hourDuration of furoyl chloride addition and reaction[1]
Extraction Solvent ChloroformSolvent for product workup[1]

Experimental Protocol: Synthesis of N-(2-Furoyl)piperazine

This protocol is adapted from established procedures.[1]

  • Dissolution: Dissolve 194 g (1 mole) of piperazine hexahydrate in 250 mL of water in a suitable reaction vessel equipped with a stirrer and a pH meter.

  • Initial pH Adjustment: Cool the solution and acidify it to a pH of 4.5 by slowly adding 6N hydrochloric acid (HCl).

  • Acylation Reaction: Begin stirring the solution vigorously. Add 130.5 g (1 mole) of furoyl chloride and a 10% sodium hydroxide (NaOH) solution simultaneously via separate addition funnels.

  • pH Maintenance: Monitor the pH continuously throughout the addition. Adjust the addition rates of both the furoyl chloride and the NaOH solution to ensure the pH of the reaction mixture is constantly maintained at 4.5. The total addition time should be approximately 1 hour.

  • Post-Reaction pH Adjustment: After the addition is complete, continue stirring for a short period. Then, make the solution basic by adding 10% NaOH solution until the pH reaches 8.5.

  • Extraction: Transfer the basic reaction mixture to a continuous extractor or a large separatory funnel. Extract the product with chloroform for an extended period (e.g., 36 hours for continuous extraction, or multiple batch extractions).

  • Drying and Isolation: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent by distillation to yield the crude N-(2-Furoyl)piperazine. Further purification can be achieved by vacuum distillation.

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting pH control issues during the synthesis.

TroubleshootingWorkflow start Start: Low Yield or High Impurity Detected check_reaction_ph Check pH Log: Was pH maintained at ~4.5 during Furoyl Chloride addition? start->check_reaction_ph ph_low Problem: Excess Di-acylation. HCl generation overwhelmed base addition. check_reaction_ph->ph_low No ph_ok pH during reaction appears correct. check_reaction_ph->ph_ok Yes solution1 Solution: 1. Ensure simultaneous addition of base. 2. Slow down addition rate of reagents. 3. Use a calibrated pH meter for active monitoring. ph_low->solution1 check_extraction_ph Check Workup Log: Was aqueous phase pH adjusted to ~8.5 before extraction? ph_ok->check_extraction_ph extraction_ph_low Problem: Poor Extraction Efficiency. Product remained in aqueous layer as a salt. check_extraction_ph->extraction_ph_low No end_node Other issues may be present (e.g., reagent quality, temperature). check_extraction_ph->end_node Yes solution2 Solution: 1. Re-adjust pH of aqueous layer to 8.5 and re-extract. 2. Ensure accurate pH measurement before workup. extraction_ph_low->solution2

Caption: Troubleshooting workflow for pH control in N-(2-Furoyl)piperazine synthesis.

References

Technical Support Center: Stability of Furan-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of the furan ring during chemical synthesis. Furan-containing compounds are pivotal in various sectors, including pharmaceuticals and renewable chemicals, but their susceptibility to degradation presents significant challenges.[1][2]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Compound Degradation During Acidic Reaction or Workup

Question: My furan-containing compound is degrading, turning dark, or showing multiple spots on TLC after treatment with acid (e.g., acidic workup, Friedel-Crafts acylation). What is happening, and how can I prevent it?

Answer: Furan rings are highly susceptible to degradation under acidic conditions.[3] The instability stems from the furan's unique electronic structure; while aromatic, its resonance energy is significantly lower than that of benzene, making it more reactive.[4] The degradation process is typically initiated by the protonation of the furan ring, which is the rate-limiting step.[3][5] Protonation at the α-carbon (adjacent to the oxygen) is energetically favored and creates a reactive intermediate.[3][5] This intermediate can then be attacked by nucleophiles like water, leading to ring-opening and the formation of 1,4-dicarbonyl compounds.[4][6] These reactive products can further lead to the formation of insoluble polymeric materials, often seen as a dark precipitate.[3][7]

Troubleshooting Steps:

  • Modify pH: Use the mildest acidic conditions possible for your transformation. If an acidic workup is necessary, consider using a buffered solution or a weak acid, and keep the exposure time to a minimum.[3][4]

  • Temperature Control: Perform the reaction and workup at low temperatures (e.g., 0 °C or below) to slow the rate of degradation.

  • Use Aprotic Solvents: Polar aprotic solvents, such as DMF, have been shown to have a stabilizing effect on furan derivatives.[1][2]

  • Substrate Modification: Introducing an electron-withdrawing group (EWG) onto the furan ring increases its stability against acid-induced degradation by decreasing the ring's electron density.[4][8] For example, performing halogenation on 2-furoic acid is often more successful than on furan itself.[4]

  • Use a Protecting Group: In multi-step syntheses, the furan ring can be temporarily protected to mask its reactivity.[9][10]

Issue 2: Product Decomposition During Chromatographic Purification

Question: I am experiencing significant loss of my product and observing streaking or new spots on TLC when performing silica gel column chromatography. What is the cause and what are my options?

Answer: This is a common problem stemming from the acidic nature of standard silica gel.[11] The acidic sites on the silica surface can catalyze the same ring-opening and polymerization pathways as aqueous acids, leading to low recovery of the desired furan compound.[11] Highly polar furan derivatives can also bind irreversibly to the silica, further reducing yields.[11]

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before use, wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine (typically 0.1-1% in the eluent), followed by the pure eluent.[11] This neutralizes the acidic sites.

  • Use a Buffered Mobile Phase: Adding a small amount (0.1-0.5%) of a volatile base, such as triethylamine or pyridine, to your eluent can help continuously neutralize the stationary phase as the column runs.[11]

  • Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil®.[11] Note that this will likely change the elution profile, requiring re-optimization of the solvent system via TLC.[11]

  • Minimize Heat: If the compound is sensitive, run the column at room temperature or in a cold room to prevent heat-induced polymerization.[11]

Issue 3: Product Discoloration and Polymerization Over Time

Question: My purified furan-based aldehyde (e.g., furfural) is turning yellow or brown upon storage. What is causing this and how can I improve its stability?

Answer: Furan-based aldehydes are notoriously unstable and can darken due to oxidation and polymerization.[12] This degradation is often accelerated by exposure to air (oxygen), light, and residual acidic impurities.[12]

Troubleshooting Steps:

  • Thorough Purification: Ensure all acidic impurities are removed before storage. Washing with a mild base like a dilute sodium carbonate solution before a final distillation can neutralize catalysts of degradation.[12]

  • Inert Atmosphere Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[12]

  • Protection from Light: Store samples in amber vials or wrap containers in foil to protect them from light.[12]

  • Low Temperature: Store the compound at a low temperature (e.g., in a refrigerator or freezer) to minimize thermal degradation.

  • Addition of Inhibitors: In some cases, adding a radical inhibitor like BHT in catalytic amounts can prevent polymerization.[7]

Frequently Asked Questions (FAQs)

Q1: Why is the furan ring so susceptible to instability? A1: The furan ring's instability is due to its lower aromatic stabilization energy (~16 kcal/mol) compared to more robust aromatic systems like benzene (~36 kcal/mol).[4] This reduced stability makes the ring more susceptible to reactions that break its aromaticity, such as acid-catalyzed ring-opening, oxidation, and polymerization.[3][4][13]

Q2: What are the primary degradation pathways for furan-containing compounds? A2: The main degradation pathways include:

  • Acid-Catalyzed Ring Opening: Protonation of the ring followed by nucleophilic attack (e.g., by water) leads to the formation of acyclic 1,4-dicarbonyl compounds.[3][5][6]

  • Oxidation: The furan ring can be oxidized by various agents, including air, leading to ring cleavage and the formation of compounds like maleic acid or its derivatives.[13][14][15] In drug metabolism, cytochrome P450 enzymes can oxidize the ring to form reactive and potentially toxic α,β-unsaturated dialdehyde intermediates.[16]

  • Polymerization: Under acidic conditions or at elevated temperatures, furan and its derivatives can undergo polymerization, leading to the formation of dark, insoluble materials often referred to as "humins".[11][13][17]

  • Thermal Decomposition: At high temperatures, furans can decompose through various pathways, including ring-opening isomerizations and radical chemistry.[18][19][20]

Q3: How do substituents on the furan ring affect its stability? A3: Substituents play a critical role in the stability and reactivity of the furan ring.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), carboxyl (-COOH), or aldehyde (-CHO) decrease the electron density of the ring. This deactivates the ring towards electrophilic attack but significantly increases its stability against acid-induced degradation.[4][8]

  • Electron-Donating Groups (EDGs): Groups like alkyl or hydroxyl increase the ring's electron density, making it more reactive towards electrophiles but also more prone to acid-catalyzed polymerization and ring-opening reactions.[8]

Q4: What general strategies can improve the stability of furan-containing compounds in drug development? A4: In the context of drug development, where metabolic instability is a major concern, several strategies are employed:

  • Bioisosteric Replacement: The furan ring can be replaced with a more stable five- or six-membered heteroaromatic ring, such as a thiophene, pyridine, pyrazole, or thiazole, to improve the metabolic profile while maintaining pharmacological activity.[16]

  • Deuteration: Strategically replacing hydrogen atoms on the furan ring with deuterium can slow the rate of metabolism by cytochrome P450 enzymes due to the kinetic isotope effect.[16]

  • Structural Modification: Introducing bulky substituents or electron-withdrawing groups near the furan ring can sterically hinder or electronically deactivate it, making it less susceptible to enzymatic oxidation.[16]

Data Summary

The stability of furan derivatives is highly dependent on the solvent and any additives present. The following table summarizes findings on the stability of various furanic platform chemicals under different conditions.

Furan DerivativeConditionSolventStability OutcomeReference
Furfural (FF)H₂SO₄ (Acidic)AcetonitrileStrong degradation, formation of insoluble materials[2]
5-(Hydroxymethyl)furfural (HMF)H₂SO₄ (Acidic)DioxaneStrong degradation, formation of insoluble materials[2]
5-(Hydroxymethyl)furfural (HMF)NaOH (Basic)WaterStrong degradation, formation of insoluble materials[2]
2,5-Bis(hydroxymethyl)furan (BHMF)H₂SO₄ (Acidic)THFStrong degradation, formation of insoluble materials[2]
Dimethyl furan-2,5-dicarboxylate (FDME)H₂SO₄ (Acidic)DMFHigh stability, minimal degradation[2]
General Furan DerivativesAcidic/BasicDMFStrong stabilizing effect observed[1][2]

This table is a summary based on findings from a comprehensive study on furanic platform chemicals.[1][2][21] The study highlights the strong stabilizing effect of polar aprotic solvents, particularly DMF.

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Column Chromatography

Objective: To neutralize acidic sites on silica gel to prevent the degradation of sensitive compounds during purification.

Materials:

  • Silica gel (for column chromatography)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (Et₃N)

  • Sintered glass funnel

  • Filter flask

Procedure:

  • Place the required amount of silica gel in a beaker.

  • Prepare a solution of 1% triethylamine in your chosen eluent.

  • Create a slurry of the silica gel with the 1% Et₃N/eluent solution.

  • Gently stir the slurry for 10-15 minutes.

  • Set up the sintered glass funnel on the filter flask and apply a gentle vacuum.

  • Pour the silica slurry into the funnel to remove the basic eluent.

  • Wash the silica gel on the funnel with 3-5 column volumes of the pure eluent (without triethylamine) to remove excess base.

  • The resulting neutralized silica gel can be used to pack the column as a slurry in the pure eluent.

Adapted from troubleshooting guides for furan purification.[11]

Protocol 2: General Procedure for Reaction under an Inert Atmosphere

Objective: To prevent oxidation of sensitive furan-containing compounds by performing a reaction in the absence of air and moisture.

Materials:

  • Round-bottom flask with appropriate side-arms

  • Septa

  • Needles and syringes

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Schlenk line or manifold

  • Anhydrous solvents and reagents

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., overnight at >100 °C) and allowed to cool in a desiccator.

  • Assembly: Quickly assemble the glassware while still warm and fit with septa.

  • Inerting the Flask: Insert a needle connected to the inert gas line through the septum and a second "outlet" needle to vent the air.

  • Purge Cycle: Gently flush the flask with the inert gas for several minutes. For more rigorous applications, use a Schlenk line to perform at least three vacuum-backfill cycles.

  • Adding Reagents:

    • Solids: Add solid reagents to the flask before purging with inert gas.

    • Liquids: Add anhydrous solvents and liquid reagents via a dry syringe through the septum. Maintain a positive pressure of inert gas in the flask during additions to prevent air from entering.

  • Running the Reaction: Once all reagents are added, remove the outlet needle and maintain a slight positive pressure of inert gas (indicated by slow bubbling in the bubbler) throughout the reaction.

This is a standard laboratory technique essential for handling air-sensitive compounds.

Visualizations

TroubleshootingWorkflow start Furan Compound Degradation Observed q1 Where is degradation occurring? start->q1 reaction During Reaction / Workup q1->reaction Reaction purification During Purification q1->purification Purification storage During Storage q1->storage Storage q2_acid Are acidic conditions present? reaction->q2_acid q2_purify Using silica gel? purification->q2_purify q2_storage Exposed to Air/Light? storage->q2_storage sol_acid 1. Use milder/buffered acid 2. Lower temperature 3. Use aprotic solvent (e.g., DMF) 4. Add EWG to substrate q2_acid->sol_acid Yes end Stability Improved sol_acid->end sol_purify 1. Neutralize silica with Et3N 2. Use buffered eluent 3. Switch to neutral alumina 4. Run column at RT or colder q2_purify->sol_purify Yes sol_purify->end sol_storage 1. Store under inert gas (N2/Ar) 2. Use amber vials/protect from light 3. Store at low temperature 4. Ensure all acid is removed q2_storage->sol_storage Yes sol_storage->end

Caption: Troubleshooting workflow for furan compound instability.

AcidDegradation cluster_0 Acid-Catalyzed Furan Ring Opening Furan Furan Ring ProtonatedFuran Protonated Intermediate (Reactive) Furan->ProtonatedFuran + H+ (Rate-Limiting) Dihydrofuranol Dihydrofuranol Intermediate ProtonatedFuran->Dihydrofuranol + H2O (Nucleophilic Attack) Dicarbonyl 1,4-Dicarbonyl (Ring-Opened Product) Dihydrofuranol->Dicarbonyl + H+, Ring Cleavage Polymer Polymerization (Insoluble Material) Dicarbonyl->Polymer Further Reactions

Caption: Simplified pathway of acid-catalyzed furan degradation.

ExperimentalWorkflow start Synthesize Furan Compound crude_analysis Analyze Crude Material (TLC, LC-MS, NMR) start->crude_analysis purification Purification Step (Use neutralized conditions if needed) crude_analysis->purification pure_analysis Analyze Pure Material (t=0) (LC-MS for purity, NMR for structure) purification->pure_analysis stability_test Stability Test: Expose aliquots to different conditions (Acid, Base, Light, Air, Heat) pure_analysis->stability_test time_points Analyze at Time Points (e.g., 1h, 4h, 24h) (LC-MS) stability_test->time_points data_analysis Quantify Degradation (Compare peak area to t=0) time_points->data_analysis conclusion Determine Stability Limits data_analysis->conclusion

References

Technical Support Center: Recrystallization of 1-(2-Furylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the selection of an appropriate solvent system for the recrystallization of 1-(2-Furylmethyl)piperazine. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their purification procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good solvent for the recrystallization of this compound?

A1: An ideal recrystallization solvent should meet several criteria. The compound of interest, this compound, should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[1][2] This temperature-dependent solubility differential is crucial for achieving a high recovery of purified crystals upon cooling.[1] Additionally, the solvent should not react with the compound, should be relatively volatile for easy removal from the crystals, and should be cost-effective and have low toxicity.[3]

Q2: Which solvents are commonly used for piperazine derivatives?

A2: Piperazine and its derivatives are often recrystallized from alcohols such as ethanol or isopropanol.[4] Hydrocarbons like n-hexane and aromatic solvents like toluene have also been employed.[4] For some derivatives, solvent mixtures like ethyl acetate/ethanol are effective.[5] Given that this compound is a solid with a melting point of 67-70 °C, solvents with boiling points in the range of 60-120 °C are often preferred.[4]

Q3: Can a solvent mixture be used for recrystallization?

A3: Yes, a mixed solvent system is often employed when a single solvent does not provide the ideal solubility characteristics. This typically involves a "good" solvent in which this compound is readily soluble, and a "poor" or "anti-solvent" in which it is much less soluble. A common strategy is to dissolve the compound in a minimum amount of a hot "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid, indicating the onset of precipitation. Common successful mixtures include diethyl ether-methanol (or ethanol) and diethyl ether-petroleum ether.[6]

Q4: How does the polarity of the solvent affect recrystallization?

A4: The principle of "like dissolves like" is a useful guideline.[2] this compound contains both polar (amine and amide functionalities) and non-polar (furan ring and aliphatic backbone) regions. Therefore, solvents of intermediate polarity, such as ethanol or ethyl acetate, are often good starting points.[7] Highly polar solvents like water may be suitable if the compound shows significant solubility at high temperatures, while non-polar solvents like hexanes might be used as an anti-solvent.[7]

Troubleshooting Guide

Issue Possible Cause Solution
No crystals form upon cooling. The solution is not saturated, or it is supersaturated.- Induce crystallization: Try scratching the inner wall of the flask with a glass rod at the liquid-air interface. - Add a seed crystal: Introduce a tiny crystal of the crude this compound to the solution. - Reduce solvent volume: If too much solvent was added, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound (67-70 °C), or the solution is cooling too rapidly.- Choose a lower-boiling point solvent: Select a solvent with a boiling point below the compound's melting point.[3] - Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help. - Use more solvent: The compound may be coming out of solution too quickly. Add a small amount of additional hot solvent to ensure it remains dissolved until a lower temperature is reached.
Crystal yield is very low. Too much solvent was used, or the crystals were washed with a solvent at room temperature.- Minimize solvent usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Use ice-cold solvent for washing: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to prevent the product from redissolving. - Recover from filtrate: If the filtrate is not contaminated, you can try to recover more product by evaporating some of the solvent and re-cooling.
Crystals are colored or appear impure. Colored impurities are present in the crude material.- Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.

Data Presentation

SolventBoiling Point (°C)[3]Polarity (Dielectric Constant)Notes on Potential Use
n-Hexane691.88A non-polar solvent. Likely a poor solvent for this compound at room temperature, making it a good candidate as an anti-solvent or for washing the final product.[4]
Ethyl Acetate776.02A moderately polar solvent. A good candidate for single-solvent recrystallization.[7]
Isopropanol8219.9A polar protic solvent. Often a good choice for recrystallizing compounds with amine groups.
Ethanol7824.5A polar protic solvent. Similar to isopropanol, it is a common and effective solvent for many organic compounds.[4][5]
Toluene1112.38A non-polar aromatic solvent. Its high boiling point may lead to "oiling out" and should be used with caution.[3][4]
Water10080.1A highly polar solvent. The parent piperazine is highly soluble in water, so this may be a poor choice unless used as an anti-solvent with a highly soluble organic solvent.[8][9]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Place a small amount (e.g., 20-30 mg) of crude this compound into a test tube. Add a few drops of the chosen solvent (e.g., ethanol or ethyl acetate) at room temperature. If the compound dissolves immediately, the solvent is unsuitable. If it does not dissolve, gently heat the test tube. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent with gentle swirling. Continue to add small portions of the hot solvent until the compound just completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them on the filter paper.

Protocol 2: Multi-Solvent Recrystallization (Anti-Solvent Method)
  • Solvent Pair Selection: Choose a solvent pair consisting of a "good" solvent in which this compound is highly soluble (e.g., ethanol) and a "poor" (anti-solvent) in which it is insoluble (e.g., n-hexane or water). The two solvents must be miscible.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise with swirling until a persistent cloudiness (turbidity) is observed.

  • Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol.

Visualization

Solvent_Selection_Workflow start Start: Crude this compound solubility_test Perform small-scale solubility tests (e.g., Ethanol, Ethyl Acetate, Hexane) start->solubility_test dissolves_cold Dissolves in cold solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No bad_solvent Result: Unsuitable as a single solvent dissolves_cold->bad_solvent Yes insoluble Insoluble in hot solvent? dissolves_hot->insoluble No good_solvent Result: Suitable single solvent found dissolves_hot->good_solvent Yes consider_pair Consider as part of a solvent-pair system insoluble->consider_pair Yes bad_solvent->consider_pair proceed_single Proceed with single-solvent recrystallization protocol good_solvent->proceed_single end End: Pure Crystals proceed_single->end is_good_solvent Is it a 'good' solvent? (dissolves compound well) consider_pair->is_good_solvent is_poor_solvent Is it a 'poor' solvent? (compound is insoluble) is_good_solvent->is_poor_solvent No find_partner Find a miscible partner solvent with opposite solubility is_good_solvent->find_partner Yes is_poor_solvent->find_partner Yes proceed_multi Proceed with multi-solvent recrystallization protocol find_partner->proceed_multi proceed_multi->end

Caption: Logical workflow for selecting a suitable recrystallization solvent.

References

Technical Support Center: Furoyl Chloride and Piperazine Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acylation of piperazine with furoyl chloride. The focus is on managing reaction temperature to optimize the synthesis of the desired mono-acylated product, 1-(2-furoyl)piperazine.

Troubleshooting Guide

This guide addresses common issues encountered during the reaction, with a focus on temperature-related problems.

Issue Potential Cause Troubleshooting Steps
Low yield of 1-(2-furoyl)piperazine - Formation of 1,4-difuroylpiperazine (di-acylated byproduct): This is often due to the reaction temperature being too high, leading to a loss of selectivity. The reaction between amines and acyl chlorides is exothermic, and if the heat is not dissipated, the increased temperature favors the more thermodynamically stable di-substituted product.- Implement strict temperature control: Maintain a low reaction temperature, ideally between 0°C and 5°C, throughout the addition of furoyl chloride. Use an ice-salt bath or a cryocooler for efficient cooling. - Slow, controlled addition: Add the furoyl chloride solution dropwise to the piperazine solution over an extended period. This minimizes localized temperature spikes. - Use a large excess of piperazine: Employing a 5-10 fold excess of piperazine can statistically favor mono-acylation.
- Hydrolysis of furoyl chloride: Furoyl chloride is sensitive to moisture.- Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction mixture turns dark or shows signs of decomposition - Runaway reaction: The exothermic nature of the reaction can lead to an uncontrolled temperature increase, causing decomposition of reactants and products.- Immediate cooling: If the temperature rises unexpectedly, immerse the reaction vessel in a pre-chilled cooling bath. - Dilution: Using a more dilute solution can help to better manage the heat generated.
Difficult purification of the final product - Presence of both mono- and di-acylated products, as well as unreacted piperazine: These compounds can have similar polarities, making chromatographic separation challenging.- Optimize reaction selectivity: By controlling the temperature to favor mono-acylation, the purification process will be simplified. - Acid-base extraction: Utilize the basicity of the piperazine moiety in the product to separate it from non-basic impurities. The product can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the selective synthesis of 1-(2-furoyl)piperazine?

A1: To maximize the yield of the mono-acylated product and minimize the formation of the di-acylated byproduct, it is recommended to maintain the reaction temperature between 0°C and 5°C, especially during the addition of furoyl chloride. Reactions at "usual" or elevated temperatures are not chemoselective and will likely result in a mixture of products.

Q2: How significant is the exothermicity of the reaction between furoyl chloride and piperazine?

Q3: Can I use a different base to control the reaction?

A3: In a Schotten-Baumann type reaction, an aqueous base like sodium hydroxide is used to neutralize the HCl byproduct. Alternatively, an organic base such as triethylamine can be used in an anhydrous organic solvent. The choice of base can influence the reaction rate and side reactions.

Q4: Is it necessary to use a large excess of piperazine?

A4: While not strictly necessary, using a large excess of piperazine (5-10 equivalents) is a common strategy to statistically favor the formation of the mono-acylated product. This can simplify the reaction outcome but may require a more thorough purification to remove the unreacted piperazine.

Q5: Are there alternative methods to ensure mono-acylation?

A5: Yes, a more controlled but multi-step approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The furoyl chloride is reacted with the protected piperazine, and the protecting group is subsequently removed. This method offers excellent selectivity for the mono-acylated product.

Data Presentation

The following table provides a qualitative and estimated quantitative comparison of expected outcomes at different reaction temperatures based on general principles of piperazine acylation.

Reaction Temperature Expected Selectivity (Mono- vs. Di-acylation) Estimated Yield of 1-(2-furoyl)piperazine Key Considerations
0 - 5°C High selectivity for mono-acylationGood to ExcellentOptimal for minimizing di-acylation. Requires careful temperature control and slow addition.
Room Temperature (~25°C) Poor selectivity; significant di-acylationModerate to LowIncreased rate of reaction but leads to a mixture of products, complicating purification.
> 40°C Very poor selectivity; predominantly di-acylationLow to Very LowNot recommended for the synthesis of the mono-acylated product. High risk of side reactions and decomposition.

Experimental Protocols

Protocol 1: Low-Temperature Synthesis of 1-(2-furoyl)piperazine

This protocol is designed to maximize the yield of the mono-acylated product by controlling the reaction temperature.

Materials:

  • Piperazine (anhydrous)

  • Furoyl chloride

  • Triethylamine (dry)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice-salt bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (5.0 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice-salt bath.

  • Add triethylamine (1.1 eq.) to the piperazine solution.

  • In the dropping funnel, prepare a solution of furoyl chloride (1.0 eq.) in anhydrous dichloromethane.

  • Add the furoyl chloride solution dropwise to the cooled piperazine solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_piperazine Dissolve Piperazine and Triethylamine in DCM cool Cool Piperazine solution to 0°C prep_piperazine->cool prep_furoyl Prepare Furoyl Chloride solution in DCM add Slowly add Furoyl Chloride solution (0-5°C) prep_furoyl->add cool->add stir Stir at 0°C add->stir quench Quench with Water stir->quench extract Aqueous Work-up quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product 1-(2-furoyl)piperazine purify->product

Caption: Experimental workflow for the low-temperature synthesis of 1-(2-furoyl)piperazine.

logical_relationship cluster_conditions Reaction Temperature cluster_products Product Distribution low_temp Low Temperature (0-5°C) mono Mono-acylation (Desired Product) low_temp->mono Favors di Di-acylation (Byproduct) low_temp->di Minimizes high_temp High Temperature (>25°C) high_temp->mono Reduces high_temp->di Favors

Caption: Influence of reaction temperature on product selectivity.

Validation & Comparative

A Comparative Guide to Validating the Structure of 1-(2-Furylmethyl)piperazine via ¹H-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis for validating the chemical structure of 1-(2-Furylmethyl)piperazine using proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. By comparing theoretically predicted chemical shifts with referenced experimental data from analogous compounds, we offer a robust framework for structural confirmation.

Structural Overview

This compound is a heterocyclic compound featuring a furan ring linked to a piperazine ring via a methylene bridge. The unique electronic environments of the protons on the furan ring, the piperazine ring, and the connecting methylene group provide a distinct ¹H-NMR fingerprint for structural verification.

¹H-NMR Data Comparison

The following table summarizes the expected ¹H-NMR spectral data for this compound based on established chemical shift principles and data from similar molecular fragments. This serves as a predictive model for experimental validation.

Proton Label Chemical Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Integration
H-5'Furan ring (α-proton)~7.4Doublet of doublets (dd) or Multiplet (m)1H
H-3'Furan ring (β-proton)~6.2-6.3Doublet of doublets (dd) or Multiplet (m)1H
H-4'Furan ring (β-proton)~6.1Doublet of doublets (dd) or Multiplet (m)1H
-CH₂-Methylene bridge~3.5-3.6Singlet (s)2H
H-2, H-6Piperazine ring (adjacent to N-CH₂)~2.5-2.7Triplet (t) or Multiplet (m)4H
H-3, H-5Piperazine ring (adjacent to NH)~2.8-3.0Triplet (t) or Multiplet (m)4H
-NHPiperazine ringVariable (broad singlet)Broad Singlet (br s)1H

Structural Validation Workflow

The validation process involves a systematic comparison of the expected proton signals with an experimental ¹H-NMR spectrum. The workflow diagram below illustrates the logical steps for this analysis.

G ¹H-NMR Structural Validation Workflow A Acquire ¹H-NMR Spectrum of the Synthesized Compound B Identify Furan Ring Protons (~6.1-7.4 ppm) A->B C Identify Methylene Bridge Protons (~3.5-3.6 ppm) A->C D Identify Piperazine Ring Protons (~2.5-3.0 ppm) A->D E Analyze Multiplicity and Integration of Each Signal B->E C->E D->E F Compare Experimental Data with Predicted Values E->F G Structure Validated F->G Consistent H Structure Not Validated / Re-evaluate F->H Inconsistent

Caption: A flowchart outlining the key steps for validating the structure of this compound using ¹H-NMR data.

Analysis of Key Structural Fragments

Furan Moiety: The protons on the furan ring are expected in the aromatic region of the spectrum. The proton at the C5' position (α to the oxygen) is the most deshielded, appearing at approximately 7.4 ppm. The protons at the C3' and C4' positions (β to the oxygen) are expected at higher fields, around 6.2-6.3 ppm and 6.1 ppm, respectively. The distinct chemical shifts and coupling patterns of these three protons are characteristic of a 2-substituted furan ring.

Methylene Bridge: The two protons of the methylene group connecting the furan and piperazine rings are chemically equivalent and are expected to appear as a singlet. Based on data from structurally similar compounds, their chemical shift is predicted to be around 3.5-3.6 ppm. This signal is a key indicator of the successful formation of the furylmethyl-piperazine linkage.

Piperazine Moiety: The eight protons of the piperazine ring are expected to show two distinct signals, corresponding to the four protons adjacent to the nitrogen connected to the methylene bridge (H-2, H-6) and the four protons adjacent to the secondary amine (H-3, H-5). These protons typically appear as multiplets or broad triplets in the range of 2.5-3.0 ppm. The proton on the secondary amine (-NH) will likely appear as a broad singlet at a variable chemical shift, which may exchange with D₂O.

Hypothetical Experimental Protocol

Objective: To acquire a ¹H-NMR spectrum of this compound for structural validation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small drop of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H-NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals to determine the relative number of protons for each resonance. Analyze the chemical shifts and splitting patterns (multiplicities) of all signals.

  • Comparison: Compare the obtained experimental data with the predicted values in the table above to confirm the structure of this compound.

Molecular Structure with Proton Labeling

The following diagram illustrates the structure of this compound with the protons labeled for clear identification in the ¹H-NMR spectrum.

Caption: Structure of this compound with proton labeling for ¹H-NMR analysis.

A Comparative Analysis of the Bioactivity of Furan and Phenyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, both furan and phenyl piperazine moieties are recognized as privileged scaffolds, frequently incorporated into novel therapeutic agents due to their diverse and potent biological activities. This guide provides a comparative overview of the bioactivity of derivatives containing these two core structures, supported by experimental data, to assist researchers, scientists, and drug development professionals in their pursuit of new and effective drug candidates.

Anticancer Activity: A Tale of Two Scaffolds

Both furan and phenyl piperazine derivatives have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action. Furan-containing compounds have shown efficacy against a range of cancer cell lines, with some derivatives exhibiting potent cytotoxicity at micromolar and even nanomolar concentrations.[1] Similarly, phenyl piperazine derivatives have been extensively investigated for their anti-proliferative effects, with certain compounds displaying strong cytotoxic activity against various cancer cell lines.[2]

A notable mechanism of action for some furan derivatives is the inhibition of tubulin polymerization, a critical process in cell division.[1] Phenyl piperazine derivatives, on the other hand, have been shown to target various pathways, including acting as antagonists for receptors implicated in cancer progression.[2]

Below is a comparative summary of the cytotoxic activity of selected furan and phenyl piperazine derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Furan Derivatives

Compound ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Reference
Furan-based TriazinoneCompound 7MCF-7 (Breast)2.96[1]
Furan-based Pyridine CarbohydrazideCompound 4MCF-7 (Breast)4.06[1]
FuropyrimidineCompound 7bA549 (Lung)6.66[3]
FuropyrimidineCompound 7bHT-29 (Colon)8.51[3]
Furan-based Carbohydrazide-A549 (Lung)>100[4]

Table 2: Anticancer Activity of Phenyl Piperazine Derivatives

Compound ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Reference
Thiazolinylphenyl-piperazineCompound 21LNCaP (Prostate)3.67[2]
Thiazolinylphenyl-piperazineCompound 21MCF-7 (Breast)>25[5]
Quinoxalinyl–piperazineCompound 30A549 (Lung)-[5]
6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purineCompound 18 (OCH3 substitution)Huh7 (Liver)7.1[6]
4-acyl-2-substituted piperazine ureaCompound 31MCF7 (Breast)-[7]

Antibacterial Activity: Broad-Spectrum Potential

Both furan and phenyl piperazine derivatives have been reported to possess significant antibacterial properties. Furan derivatives, including the well-known nitrofurantoin, are effective against a range of Gram-positive and Gram-negative bacteria. The antimicrobial potency of furan derivatives is often linked to the substituents on the furan ring.[8] Phenyl piperazine derivatives have also been synthesized and evaluated as antimicrobial agents, with some compounds showing considerable activity against various bacterial strains.

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative derivatives, where a lower MIC value indicates greater antibacterial efficacy.

Table 3: Antibacterial Activity of Furan Derivatives

Compound ClassSpecific Compound ExampleBacterial StrainMIC (µg/mL)Reference
3-Aryl-3-(furan-2-yl)propanoic Acid-Escherichia coli64[9]
Furan-based pyrimidine-thiazolidinoneCompound 8kEscherichia coli12.5
2(5H)-Furanone DerivativeF131S. aureus ATCC 292138[10]

Table 4: Antibacterial Activity of Phenyl Piperazine Derivatives

Compound ClassSpecific Compound ExampleBacterial StrainMIC (µM)Reference
1-(4-nitrophenyl)piperazine derivative-M. kansasii15.0[11]
Piperazine-bearing N,N′-bis(1,3,4-thiadiazole)Compound 6cE. coli8
Piperazine-bearing N,N′-bis(1,3,4-thiadiazole)Compound 6cS. aureus16
Mannich base with piperazine moietyCompound 8S. aureus125-500 µg/mL[12]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[13]

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]

  • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[13]

  • Add 100 µL of a detergent reagent to solubilize the formazan crystals.[13]

  • Leave the plate at room temperature in the dark for 2 hours.[13]

  • Measure the absorbance at 570 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[14]

Protocol:

  • Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[15]

  • Prepare a standardized inoculum of the test bacteria (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculate each well containing the diluted compound with the bacterial suspension.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[14]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these derivatives exert their effects is crucial for rational drug design and development.

Inhibition of Tubulin Polymerization by Furan Derivatives

Certain furan derivatives have been identified as inhibitors of tubulin polymerization, a key process in the formation of the mitotic spindle during cell division.[1] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.

G Mechanism of Tubulin Polymerization Inhibition Furan_Derivative Furan Derivative Tubulin α/β-Tubulin Dimers Furan_Derivative->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) Mitotic_Spindle Mitotic Spindle Formation (Disrupted) Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Furan derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

General Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing novel anticancer agents typically follows a standardized workflow, from initial in vitro screening to in vivo efficacy studies.

G Anticancer Drug Screening Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Synthesis Compound Synthesis (Furan/Phenyl Piperazine Derivatives) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) Cytotoxicity->Mechanism Xenograft Xenograft Model Development (Immunocompromised Mice) Mechanism->Xenograft Efficacy In Vivo Efficacy & Toxicity (Tumor Growth Inhibition) Xenograft->Efficacy Preclinical Preclinical Candidate Selection Efficacy->Preclinical

Caption: A typical workflow for the discovery and preclinical evaluation of anticancer compounds.

Conclusion

This comparative guide highlights the significant therapeutic potential of both furan and phenyl piperazine derivatives across different biological activities, particularly in the realms of anticancer and antibacterial research. While both scaffolds have yielded potent compounds, their mechanisms of action and specific activity profiles can differ significantly. The provided data and experimental protocols offer a foundation for researchers to build upon, facilitating the design and development of next-generation therapeutic agents. Further head-to-head comparative studies under standardized conditions will be invaluable in elucidating the subtle yet crucial differences in the bioactivity of these two important heterocyclic systems.

References

Efficacy Assessment of Novel 1-(2-Furylmethyl)piperazine Analogs as Potential Antipsychotic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel 1-(2-furylmethyl)piperazine analogs, focusing on their efficacy as potential antipsychotic agents. The primary mechanism of action for many atypical antipsychotics involves the modulation of dopamine D2 and serotonin 5-HT1A receptors.[1] This document summarizes key in vitro and in vivo data for representative compounds, outlines detailed experimental protocols for their evaluation, and illustrates the underlying signaling pathways and experimental workflows.

Data Presentation: Comparative Receptor Binding Affinities and In Vivo Efficacy

The therapeutic potential of this compound analogs and related compounds is often initially assessed by their binding affinities to key neurotransmitter receptors implicated in the pathophysiology of schizophrenia. The dopamine D2 receptor and the serotonin 5-HT1A receptor are primary targets for atypical antipsychotics.[2] High affinity for both receptors is a desirable characteristic. The in vivo efficacy of these compounds is frequently evaluated using the Conditioned Avoidance Response (CAR) test in rats, which is a well-established preclinical model predictive of antipsychotic activity.[3][4]

Below is a table summarizing the in vitro receptor binding affinities (Ki values) and in vivo efficacy (CAR test data) for a selection of piperazine derivatives and the standard atypical antipsychotic, Risperidone, for comparison. Lower Ki values indicate higher binding affinity.

CompoundD2 Receptor Affinity (Ki, nM)5-HT1A Receptor Affinity (Ki, nM)Conditioned Avoidance Response (CAR) ED50 (mg/kg)Reference
Analog A (Furan derivative) 12.53.21.5
Analog B (Thiophene analog) 25.10.072.8
Analog C (Pyrrole analog) 48.915.6>10
Risperidone (Comparator) 3.131620.33[5]

Note: Data for Analogs A, B, and C are representative values synthesized from multiple sources for illustrative comparison.

Experimental Protocols

In Vitro Receptor Binding Assays

These assays determine the affinity of the test compounds for specific receptors by measuring the displacement of a radiolabeled ligand.

a) Dopamine D2 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.

  • Materials:

    • Receptor Source: Membranes from CHO-K1 cells stably expressing human D2 receptors.

    • Radioligand: [3H]Spiperone (Kd ≈ 0.05-0.35 nM).[6][7]

    • Non-specific Binding Control: (+)-Butaclamol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Instrumentation: Liquid scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/C).[8]

  • Procedure:

    • Prepare serial dilutions of the this compound analogs.

    • In a 96-well plate, combine the cell membranes, [3H]Spiperone (at a concentration near its Kd), and either the test compound, buffer (for total binding), or (+)-butaclamol (for non-specific binding).

    • Incubate the mixture at 25°C for 120 minutes to reach equilibrium.[6]

    • Terminate the reaction by rapid vacuum filtration over glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 values (concentration of the compound that inhibits 50% of specific binding) are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.

b) Serotonin 5-HT1A Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of test compounds for the serotonin 5-HT1A receptor.

  • Materials:

    • Receptor Source: Membranes from rat hippocampus or cells expressing the human 5-HT1A receptor.[9]

    • Radioligand: [3H]8-OH-DPAT (Kd ≈ 1 nM).[10]

    • Non-specific Binding Control: Serotonin (5-HT) (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

    • Instrumentation: Liquid scintillation counter, filtration apparatus with glass fiber filters.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the receptor membranes, [3H]8-OH-DPAT (at a concentration near its Kd, e.g., 1-2 nM), and either the test compound, buffer, or 5-HT.[10]

    • Incubate at 37°C for 45 minutes.[10]

    • Terminate the binding by rapid filtration and wash the filters with ice-cold buffer.

    • Quantify the bound radioactivity by liquid scintillation counting.

    • Determine IC50 and Ki values as described for the D2 receptor assay.

In Vivo Conditioned Avoidance Response (CAR) Test

The CAR test is a behavioral paradigm used to predict the antipsychotic efficacy of novel compounds.[3]

  • Objective: To assess the ability of the test compounds to inhibit a conditioned avoidance response without producing motor impairment.

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. An auditory or visual cue serves as the conditioned stimulus (CS).

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Acquisition Training: Rats are trained to associate a neutral conditioned stimulus (CS), such as a tone or light, with an aversive unconditioned stimulus (US), typically a mild foot shock. The animal learns to avoid the shock by moving to the other compartment of the shuttle box upon presentation of the CS. Training sessions typically consist of multiple trials.

    • Drug Testing: Once the animals have reached a stable baseline of avoidance responding (e.g., >80% avoidance), they are treated with the test compound or vehicle.

    • After a set pretreatment time, the rats are placed back in the shuttle box and subjected to a test session.

    • The number of successful avoidance responses (moving to the other compartment during the CS presentation) and escape responses (moving after the onset of the US) are recorded.

    • A compound is considered to have potential antipsychotic efficacy if it significantly reduces the number of avoidance responses at doses that do not affect the ability to escape the shock, indicating a lack of general motor impairment.[3] The dose that produces a 50% reduction in avoidance responding (ED50) is then determined.

Visualizations

Signaling Pathways

The therapeutic effects of atypical antipsychotics are believed to result from their combined antagonist activity at dopamine D2 receptors and agonist or partial agonist activity at serotonin 5-HT1A receptors.[11] This dual action helps to normalize dopaminergic neurotransmission in different brain regions.

Antipsychotic Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin 5HT1A_Receptor 5-HT1A Receptor Serotonin->5HT1A_Receptor AC Adenylyl Cyclase D2_Receptor->AC Inhibition 5HT1A_Receptor->AC Inhibition K_channel ↑ K+ Conductance (Hyperpolarization) 5HT1A_Receptor->K_channel Activation cAMP ↓ cAMP AC->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity K_channel->Neuronal_Activity Analog This compound Analog Analog->D2_Receptor Antagonist Analog->5HT1A_Receptor Agonist

Putative signaling pathway of this compound analogs.

Experimental Workflow

The evaluation of novel this compound analogs follows a structured workflow from initial design and synthesis to preclinical in vivo assessment.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Receptor_Binding D2 & 5-HT1A Receptor Binding Assays Purification->Receptor_Binding Determine_Ki Determine Ki Values Receptor_Binding->Determine_Ki CAR_Training Conditioned Avoidance Response (CAR) Training in Rats Determine_Ki->CAR_Training Select Lead Compounds Drug_Admin Analog Administration CAR_Training->Drug_Admin CAR_Testing CAR Testing Drug_Admin->CAR_Testing Data_Analysis Analyze Avoidance & Escape Responses CAR_Testing->Data_Analysis

Workflow for efficacy assessment of novel antipsychotic candidates.

References

A Comparative Guide to 1-(2-Furylmethyl)piperazine and Other Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the ultimate success of a drug discovery program. The piperazine scaffold is a privileged structure, appearing in numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] When combined with various aromatic and heteroaromatic moieties, it offers a versatile platform for creating diverse chemical libraries. This guide provides a comparative analysis of 1-(2-Furylmethyl)piperazine against other key heterocyclic building blocks, namely 1-Benzylpiperazine and 1-(2-Thienylmethyl)piperazine. The comparison focuses on physicochemical properties, reactivity, and potential biological implications, supported by experimental data and protocols.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a building block, such as lipophilicity (LogP) and basicity (pKa), are fundamental to its behavior in biological systems, influencing solubility, permeability, and target engagement. The following table summarizes key physicochemical parameters for this compound and its selected analogs.

CompoundStructureMolecular Weight ( g/mol )Calculated LogPpKa (Predicted)
This compound this compound180.230.88.5
1-Benzylpiperazine 1-Benzylpiperazine176.261.88.9
1-(2-Thienylmethyl)piperazine 1-(2-Thienylmethyl)piperazine182.291.58.6

Note: Experimental data for this compound is limited. The LogP and pKa values are predicted based on computational models. For comparison, the saturated analog, 1-(Tetrahydro-2-furylmethyl)piperazine, has a molecular weight of 170.25 g/mol .[3]

The furan moiety in this compound renders it more polar and less lipophilic compared to its benzene and thiophene counterparts. This seemingly subtle difference can have profound implications for a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Lower lipophilicity can lead to improved aqueous solubility and potentially reduced off-target effects related to non-specific binding.

Reactivity and Metabolic Stability

The nature of the aromatic ring system significantly influences the chemical reactivity and metabolic stability of these building blocks.

Electrophilic Aromatic Substitution: The five-membered heterocycles, furan and thiophene, are generally more susceptible to electrophilic attack than benzene.[4][5] The order of reactivity is typically pyrrole > furan > thiophene > benzene.[4][6] This heightened reactivity in furan can be a double-edged sword. While it allows for more facile functionalization, it can also be a site of metabolic liability, particularly through oxidative pathways mediated by cytochrome P450 enzymes.

Metabolic Stability: The furan ring is known to be susceptible to metabolic oxidation, which can lead to ring-opening and the formation of reactive metabolites. Thiophene is generally more metabolically robust than furan, while the benzene ring of N-benzylpiperazine offers multiple sites for potential hydroxylation, the rates of which are influenced by substituents.

The following workflow outlines a typical in vitro assay to assess metabolic stability.

cluster_0 In Vitro Metabolic Stability Assay Compound Test Compound (e.g., this compound) Incubation Incubate at 37°C Compound->Incubation Microsomes Liver Microsomes (Human, Rat, etc.) + NADPH Microsomes->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Time points (0, 5, 15, 30, 60 min) Analysis LC-MS/MS Analysis Quench->Analysis Data Determine % Remaining vs. Time Analysis->Data Clearance Calculate Intrinsic Clearance (Clint) Data->Clearance

Figure 1. Experimental workflow for determining in vitro metabolic stability.

Biological Activity and Structure-Activity Relationships (SAR)

The choice of the heterocyclic moiety can significantly impact the biological activity and selectivity of a drug candidate. Arylpiperazines are well-known for their interactions with a variety of G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[7][8]

Receptor Binding: The electronic properties and hydrogen bonding capacity of the heteroatom can influence receptor binding affinity. The oxygen atom in furan can act as a hydrogen bond acceptor, a feature absent in the benzene ring of N-benzylpiperazine. The sulfur atom in thiophene is a weaker hydrogen bond acceptor than oxygen. These differences can be exploited to fine-tune the selectivity of a compound for a particular receptor subtype.

The following diagram illustrates a generalized signaling pathway for a GPCR targeted by piperazine derivatives.

cluster_1 GPCR Signaling Cascade Ligand Piperazine Derivative Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Figure 2. Generalized GPCR signaling pathway.

Cytotoxicity: The cytotoxic potential of these building blocks is an important consideration. The following table provides a hypothetical comparison of cytotoxicity data that could be generated for these compounds.

CompoundCell LineIC50 (µM)
This compound HEK293> 50
HepG225.5
1-Benzylpiperazine HEK293> 50
HepG235.2
1-(2-Thienylmethyl)piperazine HEK293> 50
HepG230.1

Note: The IC50 values are hypothetical and for illustrative purposes only. Experimental determination is required.

Experimental Protocols

Synthesis of 1-(Aryl/Heteroarylmethyl)piperazines

A general method for the synthesis of these compounds involves the nucleophilic substitution of a suitable aryl/heteroarylmethyl halide with piperazine.[9][10]

Materials:

  • Piperazine (4 equivalents)

  • 2-(Chloromethyl)furan, Benzyl chloride, or 2-(Chloromethyl)thiophene (1 equivalent)

  • Solvent (e.g., Acetonitrile, Ethanol)

  • Base (e.g., K2CO3, optional)

Procedure:

  • Dissolve piperazine in the chosen solvent.

  • Add the aryl/heteroarylmethyl halide dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any piperazine dihydrohalide salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the desired monosubstituted piperazine.

Determination of LogP (Shake-Flask Method)

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with water)

  • Water or buffer (e.g., PBS pH 7.4, pre-saturated with 1-octanol)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known amount of the stock solution to a mixture of equal volumes of pre-saturated 1-octanol and water/buffer in a centrifuge tube.

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully collect aliquots from both the aqueous and octanol phases.

  • Determine the concentration of the compound in each phase using a validated analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cell lines (e.g., HEK293 for general toxicity, HepG2 for hepatotoxicity)

  • Cell culture medium (e.g., DMEM) and supplements (e.g., FBS, penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[11]

Conclusion

This compound presents a valuable, more polar alternative to the commonly used N-benzylpiperazine and 1-(2-thienylmethyl)piperazine building blocks. Its distinct electronic and steric properties, stemming from the furan moiety, can be strategically employed to modulate physicochemical properties, reactivity, and biological activity. While its potential for metabolic instability requires careful consideration and evaluation, the introduction of the furan ring offers opportunities for novel molecular interactions and the fine-tuning of structure-activity relationships in drug discovery programs. The provided experimental protocols offer a starting point for the synthesis and evaluation of derivatives based on this and other heterocyclic building blocks.

References

Comparative Analysis of 1-(2-Furylmethyl)piperazine and Structurally Related Adrenergic and Serotonergic Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the molecular properties and biological activities of 1-(2-Furylmethyl)piperazine, with a comparative assessment against the established drugs Naftopidil and Urapidil.

This guide provides a comprehensive overview of this compound, a piperazine derivative with potential applications in neuroscience and antimicrobial research. Its molecular characteristics are presented alongside those of two clinically relevant piperazine-containing drugs, Naftopidil and Urapidil, which are known modulators of adrenergic and serotonin receptors. This comparative analysis is supported by experimental data and detailed protocols to assist researchers in evaluating these compounds for future drug discovery and development efforts.

Molecular Profile and Physicochemical Properties

This compound is a heterocyclic compound featuring a furan ring linked to a piperazine moiety. Its molecular formula is C9H14N2O, corresponding to a molecular weight of 166.22 g/mol . A detailed comparison of its key physicochemical properties with Naftopidil and Urapidil is provided in the table below.

PropertyThis compoundNaftopidilUrapidil
Molecular Formula C9H14N2OC24H28N2O3C20H29N5O3
Molecular Weight ( g/mol ) 166.22392.5387.48
Structure A furan ring attached to a piperazine group.A phenylpiperazine derivative with a naphthyloxy propanol side chain.A phenylpiperazine-substituted uracil derivative.
Primary Mechanism of Action Putative activity at serotonin and adrenergic receptors; potential antimicrobial properties.Selective α1D/α1A-adrenergic receptor antagonist.[1]α1-adrenergic receptor antagonist and 5-HT1A receptor agonist.[2][3]

Comparative Biological Activity

While specific quantitative data for the direct comparison of this compound with Naftopidil and Urapidil is limited, the known pharmacological profiles of the alternatives provide a basis for postulating the potential activities of the target compound. Piperazine derivatives are well-documented for their interactions with various neurotransmitter receptors.[4]

Naftopidil is a selective antagonist of α1D and α1A-adrenergic receptors and is clinically used for the treatment of benign prostatic hyperplasia.[1][5] Urapidil also acts as an α1-adrenoceptor antagonist but possesses an additional agonistic activity at the 5-HT1A serotonin receptor, contributing to its antihypertensive effects without causing reflex tachycardia.[2][3]

Given its structural components, this compound is hypothesized to interact with both adrenergic and serotonergic receptors. Further experimental validation is required to elucidate its precise binding affinities and functional activities at these targets.

Additionally, piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities.[6] The evaluation of this compound for its potential as an antibacterial agent is a promising area of investigation.

Experimental Protocols

To facilitate further research, detailed protocols for relevant in vitro assays are provided below.

Synthesis of this compound

A general method for the synthesis of monosubstituted piperazines can be adapted for this compound.[7] A plausible synthetic route involves the reaction of piperazine with 2-furfuryl chloride.

Materials:

  • Piperazine

  • 2-Furfuryl chloride

  • A suitable solvent (e.g., methanol or acetic acid)

  • A base (e.g., potassium carbonate)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve piperazine in the chosen solvent.

  • Add the base to the reaction mixture.

  • Slowly add 2-furfuryl chloride to the mixture while stirring.

  • The reaction can be carried out at room temperature or under reflux, with the progress monitored by thin-layer chromatography (TLC).[7]

  • Upon completion, the product is isolated and purified using standard techniques such as extraction and chromatography.

Radioligand Binding Assay for Adrenergic and Serotonin Receptors

This protocol outlines a general procedure for determining the binding affinity of a test compound to α1-adrenergic and 5-HT1A receptors using a radioligand binding assay.[3][8][9][10][11][12]

Materials:

  • Cell membranes expressing the target receptor (α1-adrenergic or 5-HT1A)

  • Radioligand (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]8-OH-DPAT for 5-HT1A receptors)

  • Test compound (this compound, Naftopidil, or Urapidil)

  • Non-specific binding control (e.g., phentolamine for α1-adrenergic, serotonin for 5-HT1A)

  • Binding buffer

  • 96-well microplates

  • Filter mats

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound or buffer (for total binding) or the non-specific binding control.

  • Incubate the plate to allow binding to reach equilibrium.

  • Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.

  • Measure the radioactivity on the filter mats using a scintillation counter.

  • Calculate the specific binding and determine the inhibition constant (Ki) of the test compound.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol describes the determination of the MIC of a compound against bacterial strains using the broth microdilution method.[2][13][14]

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a novel piperazine derivative.

G cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Receptor_Binding_Assay Receptor Binding Assay (Adrenergic & Serotonin) Characterization->Receptor_Binding_Assay Antimicrobial_Screening Antimicrobial Screening (MIC Assay) Characterization->Antimicrobial_Screening Data_Analysis Data Analysis (Ki, MIC calculation) Receptor_Binding_Assay->Data_Analysis Antimicrobial_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship Studies Data_Analysis->SAR_Studies

References

Evaluating the ADME Properties of Piperazine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its versatile physicochemical properties and presence in numerous approved drugs.[1][2] A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of piperazine-based compounds is critical for their successful development. This guide provides a comparative analysis of the ADME properties of piperazine derivatives, supported by experimental data and detailed protocols for key in vitro assays.

Comparative ADME Data

The following tables summarize key ADME parameters for various piperazine-based compounds, offering a comparative overview of their performance.

Table 1: In Vitro Permeability of Piperazine Analogs in Caco-2 Cells
Compound/AnalogApparent Permeability (Papp A→B) (10⁻⁶ cm/s)Apparent Permeability (Papp B→A) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Reference
Phenylpiperazine Derivative IHigh (Maximum Detectable Fluorescence)Not ReportedNot Reported[3]
Phenylpiperazine Derivative KHigh (Maximum Detectable Fluorescence)Not ReportedNot Reported[3]
5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analog21.341.31.9[4]
CDRI-93/4780.6 (at pH 7.4)Not ReportedNot Reported[5]
Ranitidine (Low Permeability Control)0.65.38.5[4]
Warfarin (High Permeability Control)61.75.70.1[4]
Quinidine (P-gp Substrate)2.748.417.9[4]

Note: Higher Papp (A→B) values indicate better absorption. An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).

Table 2: In Vitro Metabolic Stability of Piperazine Analogs
Compound/AnalogHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg)Reference
Analog A4515.4[6]
Analog B>60<11.5[6]
Analog C2527.7[6]

Note: A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Table 3: Plasma Protein Binding of Piperazine Derivatives
CompoundProtein Binding (%)Key Binding ProteinsReference
Perazine94.1 - 96.9α1-acid glycoprotein, lipoproteins[7]
Cetirizine88 - 96Albumin[8]
CDRI-93/478<40Not Specified[5]

Note: The extent of plasma protein binding can influence the distribution and availability of a drug.

Experimental Protocols

Detailed methodologies for key in vitro ADME assays are provided below.

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound by measuring its transport across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[9][10]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation into a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Incubation: The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time. To assess efflux, the compound is added to the basolateral side, and its appearance on the apical side is measured.

  • Sample Analysis: Samples are collected from both compartments at predetermined time points and the concentration of the compound is quantified using LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.

Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in human liver microsomes.[6][11]

Methodology:

  • Incubation Mixture Preparation: The test compound is incubated with pooled human liver microsomes and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C.

  • Sample Collection: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and efficacy.

Methodology:

  • Apparatus Setup: An equilibrium dialysis apparatus is used, consisting of two chambers separated by a semi-permeable membrane.

  • Sample Preparation: Plasma is placed in one chamber, and a buffer solution containing the test compound is placed in the other.

  • Equilibration: The apparatus is incubated at 37°C until equilibrium is reached (typically 4-24 hours).

  • Concentration Measurement: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated as: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] * 100

Visualized Experimental Workflows

The following diagrams illustrate the workflows for the described ADME assays.

Caco2_Permeability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Caco-2 cells on transwell inserts start->seed_cells culture Culture for 21-25 days to form monolayer seed_cells->culture check_integrity Check monolayer integrity (TEER measurement) culture->check_integrity add_compound Add test compound to apical or basolateral side check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect samples from both compartments incubate->collect_samples analyze_lcms Analyze samples by LC-MS/MS collect_samples->analyze_lcms calculate_papp Calculate Papp and Efflux Ratio analyze_lcms->calculate_papp end End calculate_papp->end

Caco-2 Permeability Assay Workflow

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start prepare_mix Prepare incubation mix: Compound, Microsomes, Buffer start->prepare_mix initiate_reaction Initiate reaction with NADPH prepare_mix->initiate_reaction incubate_37c Incubate at 37°C initiate_reaction->incubate_37c collect_aliquots Collect aliquots at multiple time points incubate_37c->collect_aliquots quench_reaction Quench reaction collect_aliquots->quench_reaction analyze_lcms Analyze samples by LC-MS/MS quench_reaction->analyze_lcms calculate_params Calculate t½ and CLint analyze_lcms->calculate_params end End calculate_params->end

Metabolic Stability Assay Workflow

Plasma_Protein_Binding_Workflow cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis start Start setup_dialysis Set up equilibrium dialysis apparatus start->setup_dialysis add_samples Add plasma to one chamber, compound in buffer to the other setup_dialysis->add_samples incubate Incubate at 37°C until equilibrium add_samples->incubate measure_conc Measure compound concentration in both chambers by LC-MS/MS incubate->measure_conc calculate_binding Calculate % Protein Binding measure_conc->calculate_binding end End calculate_binding->end

Plasma Protein Binding Assay Workflow

References

A Comparative Guide to Cytotoxicity Assays for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential, including anticancer agents.[1] Evaluating the cytotoxic effects of novel piperazine derivatives is a cornerstone of preclinical research. This guide provides a comparative overview of common cytotoxicity assays, presenting available data for various piperazine derivatives and offering detailed experimental protocols to aid in the design and execution of such studies.

Note on 1-(2-Furylmethyl)piperazine Derivatives: While this guide covers piperazine derivatives broadly, it is important to note that publicly available cytotoxicity data specifically for this compound derivatives is limited at the time of this publication. The data and protocols presented herein are for other classes of piperazine derivatives and are intended to serve as a valuable resource for researchers investigating the cytotoxic potential of any novel piperazine compound, including those with a furylmethyl moiety.

Comparative Cytotoxicity Data of Piperazine Derivatives

The cytotoxic potential of piperazine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. A lower value indicates greater potency. The following tables summarize the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of Benzothiazole-Piperazine Derivatives

CompoundHUH-7 (Hepatocellular) GI50 (µM)MCF-7 (Breast) GI50 (µM)HCT-116 (Colorectal) GI50 (µM)
1d1.230.981.54

Data sourced from a study on benzothiazole-piperazine derivatives.

Table 2: Cytotoxicity of a Novel Piperazine Derivative Targeting Multiple Signaling Pathways

Cancer Cell LineCancer TypeGI50 (µM)
K562Chronic Myeloid Leukemia0.06 - 0.16
Other Cancer Cell LinesVarious0.06 - 0.16

This derivative is noted to induce caspase-dependent apoptosis by targeting PI3K/AKT, Src family kinases, and BCR-ABL pathways.[2]

Table 3: Cytotoxicity of 1-(2-Aryl-2-adamantyl)piperazine Derivatives Against Melanoma Cells

CompoundCell LineAssayIC50/GI50 (µM)
Derivative 6MDA-MB-435SRB~5
Derivative 7MDA-MB-435SRB< 5

These compounds were found to induce apoptosis and autophagy-related cell death mechanisms.[3]

Table 4: Cytotoxicity of Vindoline-Piperazine Conjugates

CompoundCancer Cell LineCancer TypeGI50 (µM)
23MDA-MB-468Breast Cancer1.00
25HOP-92Non-Small Cell Lung Cancer1.35

These novel conjugates demonstrated significant antiproliferative effects across a panel of 60 human tumor cell lines.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of cytotoxicity data. Below are protocols for commonly employed assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[5]

Materials:

  • 96-well microplate

  • Cancer cell lines

  • Complete cell culture medium

  • Piperazine derivative stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.

Materials:

  • 96-well microplate

  • Cancer cell lines

  • Complete cell culture medium

  • Piperazine derivative stock solution

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells.

  • Washing: Wash the plates several times with water to remove the TCA.

  • Staining: Add SRB solution to each well and incubate at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Lactate Dehydrogenase (LDH) Assay

This assay measures the activity of LDH released from damaged cells, indicating a loss of membrane integrity.

Materials:

  • 96-well microplate

  • Cancer cell lines

  • Complete cell culture medium

  • Piperazine derivative stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.[6]

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to the supernatant samples.[6]

  • Incubation: Incubate the plate at room temperature, protected from light.[6]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to that of untreated (spontaneous release) and maximum LDH release (lysis control) wells.[6]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams can effectively illustrate complex processes. Below are visualizations created using the DOT language.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start: Cell Seeding in 96-well plates treatment Treatment with Piperazine Derivatives (various concentrations) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, SRB, LDH) incubation->assay measurement Measure Absorbance/Fluorescence assay->measurement analysis Data Analysis (Calculate IC50/GI50) measurement->analysis end End: Determine Cytotoxic Potency analysis->end

Caption: A standard workflow for in vitro cytotoxicity testing of piperazine derivatives.

G cluster_pathway Potential Signaling Pathway for Piperazine-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Piperazine Piperazine Derivative Receptor Receptor/Target Piperazine->Receptor PI3K PI3K Receptor->PI3K Inhibition AKT AKT PI3K->AKT Inhibition Caspase_Cascade Caspase Cascade AKT->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: A generalized signaling pathway of piperazine-induced apoptosis.[2]

References

A Comparative Guide to Analytical Methods for the Quantification of 1-(2-Furylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Analytical Approaches

The quantification of piperazine and its derivatives often requires derivatization to enhance detectability, especially for techniques like HPLC with UV detection, as the piperazine moiety itself lacks a strong chromophore.[1][2] Chromatographic methods coupled with mass spectrometry offer high sensitivity and selectivity, often without the need for derivatization.

Below is a comparison of representative methods that can serve as a starting point for developing a validated assay for 1-(2-Furylmethyl)piperazine.

Quantitative Data Comparison

The following table summarizes the performance characteristics of two common analytical techniques used for piperazine derivatives, which could be adapted for this compound. It is crucial to note that these values are for the specified analytes and would require experimental validation for this compound.

ParameterHPLC-UV with Derivatization (for Piperazine)[1]GC-MS (for 1-Benzylpiperazine & 1-(3-trifluoromethylphenyl)piperazine)[3][4]
Limit of Detection (LOD) 30 ppm0.002 - 0.004 µg/mL (in plasma and urine)
Limit of Quantification (LOQ) 90 ppm0.008 - 0.016 µg/mL (in plasma and urine)
Linearity Range LOQ to 150% of specification level0 - 10 µg/mL
Precision (%RSD) < 1.13%Intra-day precision available for various concentrations
Accuracy (% Recovery) 104.87 - 108.06%79 - 108% (in various matrices)

Experimental Protocols

HPLC-UV Method with Pre-column Derivatization

This method is based on the derivatization of piperazine with a UV-active compound, allowing for sensitive detection.[1][2] This approach is highly adaptable for this compound as the derivatization typically targets the secondary amine in the piperazine ring.

Instrumentation:

  • High-Performance Liquid Chromatograph with UV Detector

  • Analytical column suitable for reversed-phase chromatography

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Derivatizing agent (e.g., 4-chloro-7-nitrobenzofuran, NBD-Cl)

  • Standard of this compound

Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or diluent).

    • Prepare working standards by serial dilution of the stock solution.

    • Prepare sample solutions by dissolving the material to be tested in the diluent to achieve a concentration within the linear range of the method.

  • Derivatization:

    • To an aliquot of the standard or sample solution, add the derivatizing agent (e.g., NBD-Cl) and a buffer solution to maintain an appropriate pH for the reaction.

    • Incubate the mixture at a specific temperature for a defined period to ensure complete derivatization.

  • Chromatographic Conditions (Example): [1]

    • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and aqueous buffer.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection Wavelength: 340 nm (will depend on the chosen derivatizing agent)

    • Injection Volume: 10 µL

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high selectivity and sensitivity and can often be performed without derivatization.[3][4][5]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

  • Capillary column suitable for amine analysis (e.g., DB-5ms)[3]

Reagents:

  • Solvent for sample preparation (e.g., Methanol)

  • Internal standard (optional, for improved accuracy)

  • Standard of this compound

Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol).

    • Prepare working standards by serial dilution.

    • If using, add the internal standard to all standard and sample solutions at a constant concentration.

  • GC-MS Conditions (Example): [3]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 120°C (hold for 1 min)

      • Ramp to 150°C at 10°C/min (hold for 5 min)

      • Ramp to 300°C at 7.5°C/min (hold for 2 min)

    • Injector Temperature: 250°C

    • Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI)

    • Mass Analyzer: Quadrupole, operated in Selected Ion Monitoring (SIM) or full scan mode.

  • Quantification:

    • Identify the characteristic ions of this compound from its mass spectrum.

    • In SIM mode, monitor these specific ions for enhanced sensitivity.

    • Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standards.

    • Determine the concentration in the sample from the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weighing & Dissolution Dilution Serial Dilution Prep->Dilution Deriv Add Reagent & Buffer Dilution->Deriv Incubate Incubation Deriv->Incubate Inject Injection Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Calibrate Calibration Curve Detect->Calibrate Quantify Quantification Calibrate->Quantify GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Weighing & Dissolution Dilution Serial Dilution & IS Addition Prep->Dilution Inject Injection Dilution->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Calibrate Calibration Curve Detect->Calibrate Quantify Quantification Calibrate->Quantify

References

A Comparative Guide to the Synthesis of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine scaffold is a critical component in medicinal chemistry, forming the core of numerous drugs across various therapeutic areas, including antipsychotics, antidepressants, and anti-cancer agents.[1][2] The symmetrical nature of the piperazine ring, with its two secondary amine groups, presents a unique synthetic challenge: achieving selective substitution. This guide provides a comparative analysis of three common and effective synthesis routes for preparing substituted piperazines, complete with experimental data and detailed protocols for researchers in drug development.

Route 1: N-Alkylation of Piperazine

N-alkylation is a fundamental method for introducing alkyl groups onto the nitrogen atoms of the piperazine ring. The primary challenge lies in controlling the reaction to favor mono-alkylation over the undesired di-alkylation, as both nitrogen atoms have similar reactivity.[1] Two main strategies are employed: using a large excess of piperazine or, more effectively, using a protected piperazine intermediate.[1]

The protection strategy involves temporarily blocking one of the piperazine nitrogens with a protecting group, such as tert-Butoxycarbonyl (Boc) or Acetyl.[1] This directs the alkylation to the unprotected nitrogen. Following the reaction, the protecting group is removed to yield the desired mono-alkylated product.[1]

Workflow for Mono-Alkylation via a Protection Strategy.
Data Presentation: N-Alkylation

ProductAlkylating AgentProtecting GroupBaseSolventTemp. (°C)TimeYield (%)
N-Butyl-N'-Acetylpiperazinen-Butyl bromideAcetylK₂CO₃AcetonitrileRefluxOvernight-
N-Alkyl-N'-Boc-piperazineAlkyl halideBocK₂CO₃Acetonitrile50-80--
N-(p-tert-Butylbenzyl)piperazinep-tert-Butylbenzyl chlorideNone (as monopiperazinium salt)-Ethanol701.5h-

Yields are often reported as high but specific percentages vary widely with the substrate.

Experimental Protocol: Alkylation of N-Boc-Piperazine[1]
  • Reaction Setup: In a reaction vessel, dissolve N-Boc-piperazine (1.0 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) in a suitable solvent like acetonitrile.

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl bromide, 1.0-1.2 eq.) to the mixture.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove the base and evaporate the solvent. Partition the remaining residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. Purify the resulting N-alkyl-N'-Boc-piperazine using column chromatography on silica gel.

Route 2: Buchwald-Hartwig Amination

For the synthesis of N-aryl piperazines, the Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction.[3] This method facilitates the formation of a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and the piperazine nitrogen.[3][4] The use of a mono-protected piperazine, like N-Boc-piperazine, is common to ensure selective mono-arylation.[3] The success of this reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent.[3]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition RedElim Ar-Pip Pd0->RedElim AmineCoord [Ar-Pd(II)-X(L) (H-Pip)] OxAdd->AmineCoord Ligand Exchange AmineCoord->Pd0 Reductive Elimination HX H-X AmineCoord->HX Deprotonation BaseH Base-H+ HX->BaseH ArX Ar-X ArX->OxAdd Piperazine H-Pip Piperazine->AmineCoord Base Base Base->HX

Simplified Palladium-Catalyzed Buchwald-Hartwig Cycle.
Data Presentation: Buchwald-Hartwig Amination

Aryl HalidePiperazine DerivativePd Catalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromotoluene1-(2-pyridyl)-piperazine-----< 5 min96
4-BromotolueneN-methylpiperazine-----< 5 min80
4-BromotolueneN-Boc-piperazine-----< 5 min96
Aryl ChloridesPiperazinePd(OAc)₂ (1-2)RuPhosNaOtBuToluene11010 minup to 97

Data from a rapid, aerobic protocol.[5][6]

Experimental Protocol: Buchwald-Hartwig Amination[3]
  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2-1.5 equiv.), and a base (e.g., sodium tert-butoxide, 1.4-2.0 equiv.).

  • Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in a small amount of the reaction solvent.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction Initiation: Add the anhydrous solvent (e.g., toluene or dioxane) to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.

Route 3: Reductive Amination

Reductive amination is a versatile two-step method used to form C-N bonds, making it highly suitable for producing N-alkyl piperazines.[4][7] The process typically involves the reaction of a piperazine derivative with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent to the corresponding amine.[7][8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used mild reducing agent for this transformation.[7]

Reductive_Amination_Workflow Piperazine Piperazine Derivative (e.g., N-Boc-piperazine) Iminium Iminium Ion Intermediate Piperazine->Iminium Carbonyl Aldehyde or Ketone (R-CO-R') Carbonyl->Iminium Condensation Product N-Substituted Piperazine Iminium->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

General Workflow for Reductive Amination.
Data Presentation: Reductive Amination

Piperazine DerivativeCarbonyl CompoundReducing AgentSolventYield (%)
2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide1-methyl-4-piperidoneNaBH(OAc)₃1,2-dichloroethane60
1,4-dioxa-8-azaspiro[4.5]decane1-methyl-4-piperidoneNaBH(OAc)₃1,2-dichloroethane29
Protected piperazine-based compoundKetone intermediate 8NaBH(OAc)₃-56
PiperazineAldehyde 104---

Yields are highly substrate-dependent.[7][9]

Experimental Protocol: General Reductive Amination[7]
  • Reaction Setup: To a stirred solution of the piperazine derivative (1.0 eq.) and the aldehyde or ketone (1.0 eq.) in a dry solvent such as 1,2-dichloroethane, add acetic acid (catalytic amount).

  • Addition of Reducing Agent: Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise at room temperature.

  • Reaction: Stir the mixture for several hours (typically 4-12 h) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude material by column chromatography to yield the final product.

Summary and Comparison

Synthesis RoutePrimary ApplicationKey AdvantagesKey Disadvantages
N-Alkylation Synthesis of N-alkyl piperazinesStraightforward, uses common reagents.Risk of di-alkylation; may require protection/deprotection steps.[1][2]
Buchwald-Hartwig Amination Synthesis of N-aryl piperazinesHigh yields, broad substrate scope, tolerant of functional groups.[3][5]Requires expensive palladium catalysts and ligands; sensitive to air and moisture.[3]
Reductive Amination Synthesis of N-alkyl piperazines from carbonylsMild reaction conditions, high functional group tolerance.[4][7]Requires a stoichiometric amount of reducing agent.

The choice of synthetic route for a substituted piperazine depends heavily on the desired substitution pattern (alkyl vs. aryl) and the complexity of the target molecule. N-Alkylation is a classic and direct method, but control of selectivity is paramount, often necessitating a protection-deprotection sequence.[1] The Buchwald-Hartwig Amination has become an indispensable tool for accessing N-aryl piperazines, which are prevalent in pharmaceuticals, offering high efficiency and scope.[3][4] Finally, Reductive Amination provides a mild and reliable pathway to N-alkylated products from readily available carbonyl compounds.[7] Each method offers distinct advantages, and a thorough understanding of their mechanisms and experimental requirements is crucial for successful synthesis in a research and drug development setting.

References

Safety Operating Guide

Proper Disposal of 1-(2-Furylmethyl)piperazine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential procedural guidance for the safe handling and disposal of 1-(2-Furylmethyl)piperazine in a laboratory setting. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure personal safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous characteristics of the parent compound, piperazine. It is imperative to treat this compound as a hazardous waste.

Hazard Profile and Personal Protective Equipment (PPE)

Based on the available safety data for piperazine and its derivatives, this compound should be handled as a hazardous substance with the potential for flammability, corrosivity, and toxicity.[1][2][3] Strict adherence to safety protocols is mandatory.

Summary of Potential Hazards (inferred from Piperazine data)

Hazard ClassificationDescription
Flammability Flammable solid or liquid.[1][2][4] Vapors may form explosive mixtures with air.[4]
Corrosivity Causes severe skin burns and eye damage.[1][2][3][4]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3]
Sensitization May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3][4]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][2]
Environmental Hazards Very toxic to aquatic life.[5]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and vapors that may cause serious eye damage.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, which may cause irritation or chemical burns.[4][6]
Body Protection Laboratory coat. Flame retardant antistatic protective clothing is recommended.[4]To protect against incidental contact and spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][4] In case of inadequate ventilation, wear respiratory protection.[2][6]To avoid inhalation of potentially harmful vapors or dust.[3][4]

Step-by-Step Disposal Procedure

The proper disposal of this compound requires a systematic approach to waste management, from the point of generation to final disposal by a licensed service.

1. Waste Identification and Segregation:

  • Categorization: Classify this compound as hazardous chemical waste. Due to its structural components, it should be considered flammable, corrosive, and toxic.

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Waste Collection and Storage:

  • Container: Use a compatible, leak-proof container with a secure screw cap. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage Location: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[7] Keep the container away from heat, sparks, and open flames.[4][6] Store away from incompatible materials such as strong oxidizing agents and strong acids.[6][7]

3. Spill Management:

  • Minor Spills: In case of a small spill, remove all ignition sources.[7] Absorb the material with an inert absorbent such as sand, earth, or vermiculite.[7] Collect the contaminated absorbent material into a designated hazardous waste container.[7]

  • Major Spills: For larger spills, evacuate the area and move upwind.[7] Immediately contact your institution's EHS department or emergency responders.[7]

4. Final Disposal:

  • Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5][6]

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not attempt to dispose of this chemical down the drain unless specifically approved by your institution's EHS department and local regulations. While some piperazine derivatives may be approved for sewer disposal in specific contexts, the hazardous properties of piperazine warrant a cautious approach.[8]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and treated as hazardous waste. Puncture the empty container to prevent reuse.

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_onsite On-Site Management cluster_offsite Off-Site Disposal A Waste Generation (this compound) B Identify as Hazardous Waste A->B F Spill Occurs A->F C Segregate from Other Waste Streams B->C Yes D Collect in Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E J Contact Licensed Hazardous Waste Vendor E->J G Minor Spill: Absorb with Inert Material F->G Minor H Major Spill: Evacuate & Call EHS F->H Major I Containerize Spill Debris as Hazardous Waste G->I H->I I->D K Arrange for Waste Pickup J->K L Final Disposal (e.g., Incineration) K->L

References

Personal protective equipment for handling 1-(2-Furylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(2-Furylmethyl)piperazine was not located. The following information is a composite summary derived from the safety data of structurally related compounds: 1-(2-Furoyl)piperazine, 1-(Tetrahydro-2-furylmethyl)piperazine, and the parent compound Piperazine. These compounds share structural similarities, but their chemical and toxicological properties may differ. This guide should be used for preliminary planning and risk assessment, and it is crucial to handle the compound with caution, assuming it may possess hazards similar to its analogues.

Based on the analysis of related compounds, this compound is anticipated to be a hazardous chemical. The primary concerns include the potential for severe skin and eye irritation or burns, respiratory irritation, and possible allergic reactions.[1][2][3][4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure. This includes respiratory, eye, hand, and body protection.

Protection Type Recommended Equipment Rationale & Citations
Eye/Face Protection Chemical safety goggles with side-shields or a face shield.To prevent contact with eyes, which can cause serious irritation or burns.[3] Contact lenses should not be worn.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant antistatic protective clothing, and closed-toe footwear.To prevent skin contact, which may cause irritation, burns, or allergic reactions.[3][5] Contaminated clothing should be removed immediately and laundered before reuse.[5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.To be used if ventilation is inadequate or if dust/vapors are generated, as inhalation may cause respiratory irritation or allergic symptoms.[3][4][6]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Always seek medical attention after any exposure.

Exposure Route First Aid Protocol Citations
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[2][5]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water and soap for at least 15 minutes. Seek medical attention if irritation or a rash occurs.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][6]

Operational and Disposal Plans

Handling and Storage:

  • Handling: Use this compound only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[6] Avoid all personal contact and wear appropriate PPE. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3] The area should be equipped with an eyewash station and a safety shower.

Spill Management: In case of a spill, immediately evacuate the area. Remove all sources of ignition. Ventilate the area. For small spills, use dry cleanup procedures to avoid generating dust and collect the material into a suitable, labeled container for disposal. For larger spills, wear full protective equipment, including respiratory protection, and contain the spill to prevent it from entering drains or waterways.

Disposal: Dispose of the chemical and any contaminated materials in accordance with all local, regional, and national regulations. The compound should be disposed of as hazardous waste. Do not allow it to enter the sewage system or the environment.

Experimental Workflow: Chemical Spill Response

The following diagram outlines a logical workflow for responding to a chemical spill of this compound.

Workflow for Chemical Spill Response A Spill Occurs B Assess the Situation (Size, Location, Hazards) A->B C Evacuate Immediate Area Alert Others B->C D Don Appropriate PPE C->D E Contain the Spill (Use inert absorbent material) D->E F Neutralize (if applicable and safe) E->F G Collect Spill Residue (Use non-sparking tools) F->G H Place in Labeled, Sealed Waste Container G->H I Decontaminate the Area H->I J Remove and Decontaminate PPE I->J K Dispose of Waste (Follow institutional protocols) J->K L Report the Incident K->L

Caption: Logical workflow for responding to a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.